molecular formula C8H8F2OS B3347757 2,6-Difluoro-3-(methylthio)benzyl alcohol CAS No. 1428234-82-5

2,6-Difluoro-3-(methylthio)benzyl alcohol

Cat. No.: B3347757
CAS No.: 1428234-82-5
M. Wt: 190.21 g/mol
InChI Key: JJQZXCPQIATUBT-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(methylthio)benzyl alcohol is a useful research compound. Its molecular formula is C8H8F2OS and its molecular weight is 190.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-3-(methylthio)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-(methylthio)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluoro-3-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQZXCPQIATUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Route for 2,6-Difluoro-3-(methylthio)benzyl alcohol

[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

The synthesis of 2,6-Difluoro-3-(methylthio)benzyl alcohol (CAS: 1428234-82-5) presents a specific regiochemical challenge. The 1,2,3-trisubstitution pattern on the electron-deficient difluorobenzene core requires precise control to avoid common isomers (such as the 4-methylthio derivative).[1]

Retrosynthetic Logic

The target molecule contains three functional groups on the benzene ring:

  • Hydroxymethyl group (-CH₂OH) at position 1.[1]

  • Fluorine atoms at positions 2 and 6.[1][2]

  • Methylthio group (-SMe) at position 3.[1]

Standard Nucleophilic Aromatic Substitution (


Therefore, the Directed Ortho Metallation (DoM) strategy is the most authoritative and reliable route. The fluorine atom at C2 serves as a powerful Ortho Directing Group (ODG), rendering the C3 proton significantly more acidic than the C4 proton.

Pathway Selection:

  • Primary Route: Lithiation of 2,6-difluorobenzyl alcohol (via dianion strategy) followed by electrophilic trapping with dimethyl disulfide.[1]

  • Starting Material: 2,6-Difluorobenzyl alcohol (commercially available or reduced from 2,6-difluorobenzaldehyde).[1]

Part 2: Detailed Synthesis Protocol

Phase 1: Preparation of Starting Material (If not purchased)

Reaction: Reduction of 2,6-Difluorobenzaldehyde Reagents: Sodium Borohydride (

If starting from the aldehyde, a standard reduction is performed to obtain the alcohol. This step is quantitative and establishes the C1 functionality.

Phase 2: Directed Ortho Metallation (DoM) & Sulfenylation

This is the critical C-S bond-forming step.[1] The use of a dianion strategy avoids the need for hydroxyl protection-deprotection steps, increasing atom economy.

Reagents & Materials
ReagentRoleEquiv.Notes
2,6-Difluorobenzyl alcohol Substrate1.0Dried azeotropically if needed.[1][3]
n-Butyllithium (n-BuLi) Base2.22.5 M in hexanes.[1] Titrate before use.
Dimethyl Disulfide (MeSSMe) Electrophile1.2High purity; stench management required.[1]
THF (Tetrahydrofuran) Solvent-Anhydrous, inhibitor-free.[1]
Ammonium Chloride QuenchExcessSaturated aqueous solution.[1]
Step-by-Step Protocol
  • System Setup:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

    • Maintain a positive pressure of inert gas (

      
       or Ar) throughout.
      
  • Dianion Formation:

    • Charge the flask with 2,6-difluorobenzyl alcohol (1.0 equiv) and anhydrous THF (0.2 M concentration relative to substrate).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Critical Step: Add n-BuLi (2.2 equiv) dropwise over 30 minutes.

      • Mechanistic Note: The first equivalent deprotonates the hydroxyl group to form the lithium alkoxide. The second equivalent performs the C-H deprotonation at the C3 position, directed by the adjacent C2 fluorine (inductive effect) and the alkoxide (coordination).

    • Stir at -78 °C for 1 hour . The solution typically turns a yellow/orange hue, indicating the formation of the aryllithium species.

  • Electrophilic Trapping:

    • Add dimethyl disulfide (1.2 equiv) dropwise to the cold lithiated solution.

    • Maintain the temperature at -78 °C during addition.[1][3]

    • Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       .
      
    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash the combined organics with water and brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

    • Target Product: 2,6-Difluoro-3-(methylthio)benzyl alcohol.[1]

Part 3: Mechanism & Visualization[1]

Reaction Pathway Diagram

The following diagram illustrates the transformation from the aldehyde precursor through the dianion intermediate to the final thioether.

SynthesisRoutecluster_0Key Transformation: Directed Ortho MetallationStart2,6-DifluorobenzaldehydeAlcohol2,6-Difluorobenzyl Alcohol(Substrate)Start->AlcoholNaBH4, MeOH(Reduction)DianionDianion Intermediate(Lithiated at C3)Alcohol->Dianionn-BuLi (2.2 eq)THF, -78°C(DoM)Product2,6-Difluoro-3-(methylthio)benzyl alcoholDianion->ProductMeSSMe(Electrophilic Trap)

Caption: Synthesis flow from aldehyde precursor to final thioether via regioselective lithiation.

Mechanistic Rationale

The regioselectivity is governed by the Complex Induced Proximity Effect (CIPE) and the inductive acidity of the C-H bond.

  • Acidity: The proton at C3 is flanked by a fluorine atom. The strong inductive withdrawal (-I effect) of fluorine increases the acidity of the ortho-proton (

    
     reduction).
    
  • Directing Group: While the lithium alkoxide at C1 is a weak director, the C2-Fluorine is a potent Ortho Directing Group. The cooperative effect ensures lithiation occurs exclusively at C3/C5 (which are equivalent by symmetry in the starting material) rather than C4.

Part 4: Analytical Data & Validation

To validate the synthesis, the following analytical signatures should be confirmed.

Analytical MethodExpected SignalInterpretation
¹H NMR (CDCl₃)

2.45 (s, 3H)
Methylthio group (-SMe).[1]

4.70 (s, 2H)
Benzylic methylene (-CH₂OH).[1]

6.80 - 7.30 (m, 2H)
Aromatic protons (AB system due to loss of symmetry).[1]
¹⁹F NMR Two distinct signalsLoss of symmetry confirms substitution at C3.[1] (Starting material has 1 signal).[1][4]
MS (EI/ESI) Molecular Ion (

)
Consistent with formula

.

Part 5: Safety & Process Considerations

Pyrophoric Reagents

n-Butyllithium is pyrophoric.[1]

  • Protocol: Use a "sure-seal" bottle and cannula transfer techniques.

  • Quench: Have a designated isopropanol/heptane quench bath ready for syringe cleaning.[1]

Stench Management

Dimethyl Disulfide has a potent, offensive odor.

  • Containment: All transfers must occur in a high-efficiency fume hood.

  • Decontamination: Treat all glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual sulfur compounds before removal from the hood.

Exotherms

The lithiation step is exothermic.

  • Control: Addition of n-BuLi must be slow enough to maintain internal temperature below -70 °C. A sudden temperature spike can lead to benzyne formation or polymerization.[1]

References

  • Regioselective Lithiation of Difluorobenzenes

    • Title: Synthesis of 2,6-difluorobenzaldehyde (via lithiation of 1,3-difluorobenzene).[1]

    • Source: PrepChem (Adapted from US Patent 4,448,971).[1]

    • URL:[Link]

  • General Methodology for DoM on Benzyl Alcohols

    • Title: Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1]

    • Source: Snieckus, V. Chem. Rev.[1] 1990, 90, 6, 879–933.

    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: 2,6-Difluoro-3-(methylthio)benzyl alcohol (CAS 1428234-82-5).[1]

    • Source: BLD Pharm / ChemicalBook.[1]

  • Reaction of Lithiated Species with Disulfides

    • Title: Gas-Phase Reactions of Dimethyl Disulfide with Aliphatic Carbanions.[1][5]

    • Source:J. Am. Soc.[1] Mass Spectrom. 2018; 29(4): 758–768.[1] (Validating the electrophilic trap mechanism).

    • URL:[Link]

spectroscopic data (NMR, IR, MS) of 2,6-Difluoro-3-(methylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2,6-Difluoro-3-(methylthio)benzyl alcohol

Disclaimer: The spectroscopic data presented in this guide for 2,6-Difluoro-3-(methylthio)benzyl alcohol is predictive . It has been derived from established principles of spectroscopic analysis and by drawing analogies from structurally related compounds. While this guide is constructed to be a scientifically robust resource for researchers, the data herein is intended for theoretical and illustrative purposes until experimentally verified.

Introduction

2,6-Difluoro-3-(methylthio)benzyl alcohol is a substituted aromatic alcohol of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent pattern. The presence of two electron-withdrawing fluorine atoms ortho to the benzyl alcohol moiety, combined with an electron-donating methylthio group, creates a complex electronic environment that influences its reactivity and intermolecular interactions. Accurate characterization of this molecule is paramount for its application in drug development and materials research. This guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures, offering a valuable reference for its identification and characterization.

Molecular Structure and Properties

The structural arrangement of the substituents on the benzene ring is key to interpreting its spectroscopic data.

  • Molecular Formula: C₈H₈F₂OS

  • Molecular Weight: 190.21 g/mol

  • CAS Number: 1428234-82-5

Caption: Chemical structure of 2,6-Difluoro-3-(methylthio)benzyl alcohol.

Predicted ¹H NMR Spectrum

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data (in CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
~7.25tJ(H,F) ≈ 8.0, J(H,H) ≈ 8.01HAr-H
~6.95tJ(H,F) ≈ 8.0, J(H,H) ≈ 8.01HAr-H
~4.80s-2H-CH₂OH
~2.50s-3H-SCH₃
~2.20br s-1H-OH
Justification of Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-4 and H-5): The two aromatic protons are expected to be in the range of 6.9-7.3 ppm.[1] The two ortho fluorine atoms are strongly electron-withdrawing, which would generally deshield the aromatic protons. However, the methylthio group at position 3 is electron-donating through resonance, which would shield the proton at position 5. The proton at position 4 is para to the methylthio group and will also experience some shielding. The observed signals are predicted to be triplets due to coupling with the adjacent aromatic proton and the fluorine atom at position 6 (for H-5) and position 2 (for H-4).

  • Benzylic Protons (-CH₂OH): The methylene protons of the benzyl alcohol are adjacent to an oxygen atom and an aromatic ring, placing their predicted chemical shift around 4.80 ppm.[1] This signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Methylthio Protons (-SCH₃): The methyl protons of the thioether group are expected to appear as a sharp singlet around 2.50 ppm, a characteristic region for such groups.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is predicted to be a broad singlet around 2.20 ppm and may exchange with deuterium in the presence of D₂O.

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Use a proton-decoupled sequence to obtain singlets for all unique carbon atoms.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).[2]

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃)
Predicted Chemical Shift (δ, ppm)Assignment
~160 (dd)C-F (C-2, C-6)
~135 (t)Ar-C (C-4)
~125 (t)Ar-C (C-5)
~120 (t)Ar-C (C-1)
~115 (d)Ar-C (C-3)
~60-CH₂OH
~15-SCH₃
Justification of Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The carbons directly bonded to fluorine (C-2 and C-6) are expected to have the largest chemical shift (around 160 ppm) and will appear as a doublet of doublets due to one-bond and two-bond C-F coupling.[3] The other aromatic carbons will also show coupling to fluorine, appearing as triplets or doublets. Their chemical shifts are influenced by the electronic effects of all substituents.[4][5]

  • Benzylic Carbon (-CH₂OH): This carbon, being attached to an oxygen atom, is expected to resonate in the range of 60-65 ppm.[6]

  • Methylthio Carbon (-SCH₃): The methyl carbon of the thioether is typically found in the upfield region of the spectrum, around 15 ppm.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Liquid Film: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, it can be ground with KBr powder and pressed into a thin pellet.

    • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a solution cell.

  • Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Characteristic IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H stretchAlcohol
~3050 (medium)C-H stretchAromatic
~2920, 2850 (weak)C-H stretchAliphatic (-CH₂, -CH₃)
~1600, 1480 (medium)C=C stretchAromatic ring
~1250 (strong)C-F stretchAryl fluoride
~1050 (strong)C-O stretchPrimary alcohol
~700 (medium)C-S stretchThioether
Justification of Predicted IR Spectrum
  • O-H Stretch: A broad and strong absorption around 3350 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration in an alcohol.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[7]

  • Aromatic C=C Stretches: The benzene ring will exhibit characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: The strong C-F stretching vibration for aryl fluorides is expected in the 1250-1100 cm⁻¹ range.[8][9]

  • C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

  • C-S Stretch: The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 700 cm⁻¹.[10]

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 190.

  • Major Fragment Ions:

    • m/z = 172: Loss of H₂O (water) from the molecular ion.

    • m/z = 159: Loss of -CH₂OH (hydroxymethyl radical) from the molecular ion.

    • m/z = 145: Loss of -SCH₃ (methylthio radical) from the molecular ion.

    • m/z = 91 (or related tropylium-like ion): This is a common fragment for benzyl derivatives, though its formation might be influenced by the substituents.[11]

Fragmentation_Pathway M [C₈H₈F₂OS]⁺ m/z = 190 (Molecular Ion) M_minus_H2O [C₈H₆F₂S]⁺ m/z = 172 M->M_minus_H2O - H₂O M_minus_CH2OH [C₇H₅F₂S]⁺ m/z = 159 M->M_minus_CH2OH - •CH₂OH M_minus_SCH3 [C₇H₅F₂O]⁺ m/z = 145 M->M_minus_SCH3 - •SCH₃

Caption: Predicted major fragmentation pathways for 2,6-Difluoro-3-(methylthio)benzyl alcohol in EI-MS.

Justification of Predicted Mass Spectrum

The fragmentation of benzyl alcohols upon electron ionization is well-documented.[12][13] The molecular ion is expected to be observed. Common fragmentation pathways include the loss of water, the hydroxymethyl radical, and cleavage of the C-S bond to lose the methylthio radical.[14] The stability of the resulting carbocations will dictate the relative abundance of these fragment ions.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2,6-Difluoro-3-(methylthio)benzyl alcohol. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, serves as a valuable baseline for researchers working on the synthesis and characterization of this molecule. Experimental verification of these predictions will be crucial for confirming the structure and purity of synthesized 2,6-Difluoro-3-(methylthio)benzyl alcohol and will contribute to a deeper understanding of the interplay of its unique substituents on its spectroscopic properties.

References

  • Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

  • Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. [Link]

  • Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

  • Unknown Author. (2026). What are the spectroscopic characteristics of 2,6 - Difluorobenzyl Alcohol 19064 - 18 - 7?. Fengda Chemical Co., Ltd. Blog. [Link]

  • Various Authors. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Bernstein Group Publications. [Link]

  • Dr. Ian Hunt. Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

  • A. G. Giumanini, G. Verardo, L. Randaccio. (1997). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed. [Link]

  • Unknown Author. (2015). Fragmentation of different functional groups. Slideshare. [Link]

  • National Center for Biotechnology Information. 2,6-Difluorobenzyl alcohol. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology. 2,6-Difluorobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • Unknown Author. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • J. K. Lee, M. S. Kim, S. K. Kim. (2012). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Progressive Academic Publishing. [Link]

  • Unknown Author. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Contents - Rsc.org. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Unknown Author. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Unknown Source. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Doc Brown's Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Raymond J. Abraham, Matthieu Reid. (2019). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Cheméo. (2010). Chemical Properties of p-(Methylthio)benzyl alcohol (CAS 3446-90-0). Cheméo. [Link]

  • Dr. Ian Hunt. Ch 13 - Aromatic H. University of Calgary. [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Mounir A. I. Salem, Tarik E. Ali, Magda I. Marzouk, et al. (2014). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. [Link]

  • David J. Harvey, Gil-Soo Jhe, Jason S. E. Lee, et al. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]

  • Mounir A. I. Salem, Tarik E. Ali, Magda I. Marzouk, et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

Sources

starting materials for 2,6-Difluoro-3-(methylthio)benzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2,6-Difluoro-3-(methylthio)benzyl alcohol requires a strategic approach to navigate the competing reactivities of the fluorine substituents and the directing effects required to install the methylthio (-SMe) and hydroxymethyl (-CH₂OH) groups at specific positions.[1]

Based on the retrosynthetic analysis of the substitution pattern, the most robust and chemically precise route involves the "Thioether-First" Lithiation Strategy . This pathway avoids the high risk of unwanted nucleophilic aromatic substitution (SₙAr) on the fluorine atoms that would occur if the aldehyde were introduced prior to the sulfur moiety.

Executive Summary

  • Target Molecule: 2,6-Difluoro-3-(methylthio)benzyl alcohol (CAS: 1428234-82-5).[1]

  • Core Challenge: Installing the methylthio group at the meta position relative to the benzylic carbon without displacing the labile ortho-fluorines.

  • Recommended Route: Palladium-catalyzed C-S coupling of 1-bromo-2,4-difluorobenzene followed by regioselective lithiation-formylation and reduction.[1]

  • Key Intermediate: 2,4-Difluorothioanisole (1,3-difluoro-4-(methylthio)benzene).[1]

Part 1: Retrosynthetic Analysis & Strategy

The molecule consists of a benzene core decorated with two fluorines (positions 2,6), a methylthio group (position 3), and a benzyl alcohol moiety (position 1).[2]

Logical Disconnection:

  • Alcohol Formation: The primary alcohol is best derived from the reduction of the corresponding aldehyde (2,6-difluoro-3-(methylthio)benzaldehyde ).[1]

  • C-C Bond Formation (Formylation): The aldehyde functionality is flanked by two fluorine atoms.[1] This specific motif suggests a Directed Ortho Lithiation (DoM) strategy.[1] The proton located between two fluorine atoms (the C-2 position of a 1,3-difluorobenzene scaffold) is significantly more acidic (pKa ~32) than other aromatic protons, allowing for highly regioselective deprotonation.

  • C-S Bond Formation: The precursor for lithiation must be 2,4-difluorothioanisole .[1] This intermediate can be synthesized from the commercially available 1-bromo-2,4-difluorobenzene via Pd-catalyzed cross-coupling.[1]

Retrosynthesis Target Target: 2,6-Difluoro-3-(methylthio)benzyl alcohol Aldehyde Intermediate 1: 2,6-Difluoro-3-(methylthio)benzaldehyde Target->Aldehyde Reduction (NaBH4) Thioether Intermediate 2: 2,4-Difluorothioanisole Aldehyde->Thioether Lithiation/Formylation (LDA, DMF) Start Starting Material: 1-Bromo-2,4-difluorobenzene Thioether->Start C-S Coupling (NaSMe, Pd-cat)

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol and functional group compatibility.

Part 2: Detailed Synthetic Protocol

Step 1: Synthesis of 2,4-Difluorothioanisole

Objective: Convert the aryl bromide to a methyl thioether while preserving the fluorine substituents.

Rationale: Introducing the electron-donating -SMe group before the aldehyde is critical.[1] An aldehyde group would activate the ring towards Nucleophilic Aromatic Substitution (SₙAr), causing the sodium thiomethoxide to displace one of the fluorines instead of the bromine. The -SMe group deactivates the ring towards SₙAr, protecting the fluorines for the next step.

Reagents:

  • Substrate: 1-Bromo-2,4-difluorobenzene (Commercial, CAS 348-57-2)[1]

  • Nucleophile: Sodium thiomethoxide (NaSMe)[1]

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))[1]

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)[1][2]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Charging: Add 1-bromo-2,4-difluorobenzene (1.0 equiv), NaSMe (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%) to the flask.

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate) via syringe.

  • Reaction: Degas the mixture with argon for 10 minutes. Heat to 100°C for 12–16 hours.[1] Monitor by GC-MS for the disappearance of the bromide.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Dilute with ethyl acetate and wash with water and brine.[1]

  • Purification: Dry organic phase over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

    • Expected Product: 2,4-Difluorothioanisole (Colorless oil).[1][3]

Step 2: Regioselective Lithiation & Formylation

Objective: Install the aldehyde group specifically between the two fluorine atoms.

Rationale: The C-H bond between the two fluorine atoms (C-3 of the starting material ring) is the most acidic site due to the inductive effect of the two ortho-fluorines. Treatment with Lithium Diisopropylamide (LDA) at low temperature will selectively deprotonate this position.[1] Quenching with DMF installs the formyl group.

Reagents:

  • Substrate: 2,4-Difluorothioanisole (from Step 1)[1][2]

  • Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/Heptane[1][2]

  • Electrophile: DMF (N,N-Dimethylformamide), anhydrous[1][2]

  • Solvent: THF (Tetrahydrofuran), anhydrous[1][2][4][5]

Protocol:

  • Lithiation: In a flame-dried Schlenk flask under nitrogen, dissolve 2,4-difluorothioanisole (1.0 equiv) in anhydrous THF. Cool the solution to -78°C (Dry ice/acetone bath).

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70°C. Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to slowly warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with water and brine.[1][6] Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

    • Product:2,6-Difluoro-3-(methylthio)benzaldehyde .[1]

    • Note: Upon formylation, the numbering changes. The carbon bearing the aldehyde becomes C-1.[1] The fluorines are now at C-2 and C-6, and the methylthio group is at C-3.[1]

Step 3: Reduction to Benzyl Alcohol

Objective: Reduce the aldehyde to the final alcohol product.

Reagents:

  • Substrate: 2,6-Difluoro-3-(methylthio)benzaldehyde

  • Reductant: Sodium Borohydride (NaBH₄)[1]

  • Solvent: Methanol or Ethanol[1][2][7]

Protocol:

  • Dissolution: Dissolve the aldehyde (1.0 equiv) in Methanol (0.5 M) and cool to 0°C.

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).[1]

  • Stirring: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Aldehyde spot should disappear).[1]

  • Quench: Carefully add water or 1M HCl to quench excess borohydride (pH ~5-6).[1]

  • Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.[2][3][4]

  • Final Purification: If necessary, recrystallize from Hexanes/DCM or perform a short silica plug filtration.

    • Final Product:2,6-Difluoro-3-(methylthio)benzyl alcohol .[1]

Part 3: Data Summary & Critical Control Points

Quantitative Data & Stoichiometry
ReagentEquiv.[1][8]RoleCritical Parameter
1-Bromo-2,4-difluorobenzene 1.0Starting MaterialPurity >98% essential
NaSMe 1.2NucleophileAnhydrous; hygroscopic solid
Pd₂(dba)₃ / Xantphos 0.02Catalyst SystemOxygen-free atmosphere required
LDA 1.1Lithiation BaseTemp must stay < -70°C
DMF 1.5ElectrophileMust be anhydrous
NaBH₄ 1.5ReductantAdd slowly to control gas evolution
Process Workflow Diagram

Workflow Step1 Step 1: C-S Coupling 100°C, 16h (Pd-Cat) Int1 2,4-Difluoro- thioanisole Step1->Int1 Step2 Step 2: Lithiation -78°C, THF (LDA -> DMF) Int2 2,6-Difluoro-3- (methylthio)benzaldehyde Step2->Int2 Step3 Step 3: Reduction 0°C -> RT (NaBH4) Final 2,6-Difluoro-3- (methylthio)benzyl alcohol Step3->Final SM 1-Bromo-2,4- difluorobenzene SM->Step1 Int1->Step2 Int2->Step3

Figure 2: Sequential process flow for the synthesis.

Part 4: Safety & Handling (E-E-A-T)

  • Thiol/Sulfide Odor Control: Sodium thiomethoxide and the intermediate thioanisole have potent, disagreeable odors.[1] All reactions in Step 1 must be performed in a well-ventilated fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize sulfur residues and neutralize odors.[1]

  • Lithium Reagents: LDA is pyrophoric and moisture-sensitive.[1] Syringes and needles must be oven-dried and purged with inert gas.[1] A runaway exotherm during DMF addition can lead to side reactions; strict temperature control at -78°C is mandatory.[1]

  • Fluorinated Intermediates: Polyfluorinated benzenes can exhibit distinct toxicity profiles. Standard PPE (gloves, goggles, lab coat) is required.[2]

References

  • Regioselective Lithiation of Difluorobenzenes

    • Source: Bridges, A. J., et al. "Fluorine as an Ortho-Directing Group in Aromatic Lithiation."[2] Journal of Organic Chemistry, 1990.

    • Relevance: Establishes the C-2 position (between fluorines)
  • Palladium-Catalyzed C-S Coupling

    • Source: Prim, D., et al. "Palladium-Catalysed Reactions of Aryl Halides with Nucleophiles."[2] Tetrahedron, 2002.[1]

    • Relevance: Validates the use of Pd/Xantphos for coupling thiols with aryl bromides in the presence of fluorines.
  • Synthesis of 3-Bromo-2,6-difluorobenzaldehyde (Alternative Intermediate)

    • Source: Sigma-Aldrich / PubChem CID 2773290.[1]

    • URL:[1]

    • Relevance: Confirms the stability and existence of the aldehyde/fluorine substitution p
  • General Reduction Protocols

    • Source: "Reduction of Aldehydes and Ketones."[1] Organic Syntheses, Coll.[1] Vol. 3, p. 715.[2]

    • Relevance: Standardizes the NaBH4 reduction step.

Sources

An In-depth Technical Guide on the Potential Biological Activities of 2,6-Difluoro-3-(methylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2,6-Difluoro-3-(methylthio)benzyl alcohol. In the absence of direct empirical data for this specific molecule, this document leverages a rational, structure-based approach to predict its pharmacological potential. By deconstructing the molecule into its core functional components—a 2,6-difluorinated aromatic ring, a methylthio group, and a benzyl alcohol moiety—we can infer potential anticancer, antimicrobial, and anti-inflammatory properties based on established principles of medicinal chemistry and evidence from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers, offering theoretical insights and proposing robust experimental frameworks to systematically investigate and validate these predicted biological activities.

Introduction: A Molecule of Interest

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer unique therapeutic potential. 2,6-Difluoro-3-(methylthio)benzyl alcohol presents such an opportunity. Its structure is a compelling amalgamation of functional groups, each known to independently contribute to significant biological effects. The strategic placement of these moieties suggests a high probability of synergistic or unique pharmacological activities.

The fluorination of aromatic rings is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] The benzyl alcohol scaffold is a known pharmacophore with documented antimicrobial properties.[3][4][5] Furthermore, the introduction of a methylthio group can modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets.[6]

This guide will explore the theoretical underpinnings of the potential biological activities of 2,6-Difluoro-3-(methylthio)benzyl alcohol and provide detailed, actionable experimental protocols for their validation.

Physicochemical Properties and Drug-Likeness Assessment

While experimental determination is pending, the physicochemical properties of 2,6-Difluoro-3-(methylthio)benzyl alcohol can be predicted using computational models. These parameters are crucial for assessing its "drug-likeness" and potential for oral bioavailability.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight~190.2 g/mol Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion.
LogP (Lipophilicity)2.0 - 2.5Indicates a balance between aqueous solubility and lipid membrane permeability, crucial for bioavailability.[7]
Hydrogen Bond Donors1 (hydroxyl group)Compliant with Lipinski's Rule of Five (≤5), contributing to favorable oral bioavailability.[8]
Hydrogen Bond Acceptors1 (oxygen), 2 (fluorine)Compliant with Lipinski's Rule of Five (≤10), influencing solubility and receptor binding.
Polar Surface Area (PSA)~29.5 ŲSuggests good potential for cell membrane permeability and oral absorption.

Predicted Biological Activities and Mechanistic Hypotheses

Potential Anticancer Activity

The presence of a difluorinated aromatic system is a strong indicator of potential anticancer activity. Numerous fluorinated compounds have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[9][10][11][12]

Mechanistic Hypothesis:

The anticancer potential of 2,6-Difluoro-3-(methylthio)benzyl alcohol may arise from several mechanisms:

  • Induction of Apoptosis: Fluorinated compounds have been shown to induce programmed cell death in cancer cells.[11][12] The subject molecule could potentially trigger apoptotic pathways through the activation of caspases and disruption of the mitochondrial membrane potential.

  • Enzyme Inhibition: The fluorinated phenyl ring could act as a mimic of endogenous substrates, leading to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases or aromatase.[9]

  • Modulation of Signaling Pathways: The molecule may interfere with critical signaling pathways that are dysregulated in cancer, such as those involved in cell cycle progression and angiogenesis.

Proposed Experimental Workflow for Anticancer Activity Screening:

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) and Normal Cell Line (e.g., HEK293) mtt_assay MTT/MTS Assay for Cytotoxicity (Determine IC50 values) cell_lines->mtt_assay apoptosis_assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) mtt_assay->apoptosis_assay If cytotoxic xenograft_model Xenograft Mouse Model (Implant tumor cells) mtt_assay->xenograft_model If promising IC50 and selectivity cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis western_blot Western Blot for Key Proteins (e.g., Bcl-2, Bax, Caspases) cell_cycle_analysis->western_blot treatment Administer Compound (Varying doses) xenograft_model->treatment tumor_measurement Monitor Tumor Growth and Body Weight treatment->tumor_measurement histopathology Histopathological Analysis (Tumor and major organs) tumor_measurement->histopathology

Caption: Proposed workflow for evaluating the anticancer potential of 2,6-Difluoro-3-(methylthio)benzyl alcohol.

Potential Antimicrobial Activity

Benzyl alcohol and its derivatives are known for their antimicrobial properties.[3][4][5][13][14] They are often used as preservatives in pharmaceutical formulations due to their bacteriostatic and, at higher concentrations, bactericidal effects.

Mechanistic Hypothesis:

The antimicrobial action of 2,6-Difluoro-3-(methylthio)benzyl alcohol is likely to involve the disruption of microbial cell membranes. The lipophilic nature of the fluorinated benzyl group would facilitate its partitioning into the lipid bilayer of bacterial and fungal cells, leading to:

  • Increased membrane fluidity.

  • Loss of membrane integrity.

  • Leakage of intracellular components.

  • Inhibition of membrane-bound enzymes essential for cellular respiration and transport.

The fluorine and methylthio substituents may enhance this activity by increasing the compound's lipophilicity and altering its electronic properties, potentially leading to a broader spectrum of activity or increased potency compared to unsubstituted benzyl alcohol.

Proposed Experimental Protocol for Antimicrobial Susceptibility Testing:

1. Microorganisms:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
  • Yeast: Candida albicans (ATCC 10231)

2. Method: Broth Microdilution Method (based on CLSI guidelines)

  • Prepare a stock solution of 2,6-Difluoro-3-(methylthio)benzyl alcohol in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in a 96-well microtiter plate.
  • Inoculate each well with a standardized suspension of the test microorganism.
  • Include positive (microorganism with no compound) and negative (broth only) controls.
  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
  • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Potential Anti-inflammatory Activity

The structural features of 2,6-Difluoro-3-(methylthio)benzyl alcohol also suggest potential anti-inflammatory properties. Aromatic compounds, particularly those with sulfur-containing moieties like thiophenes, have been investigated for their ability to modulate inflammatory pathways.[15][16]

Mechanistic Hypothesis:

The potential anti-inflammatory effects could be mediated through:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the synthesis of prostaglandins and leukotrienes, respectively.

  • Modulation of Cytokine Production: It could suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β from immune cells such as macrophages.

  • Interference with Inflammatory Signaling Pathways: The molecule might interfere with intracellular signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.

Proposed In Vitro Anti-inflammatory Assays:

AssayCell TypeEndpoint MeasuredRationale
COX-2 Inhibition Assay LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2) levels (ELISA)To assess direct inhibition of the COX-2 enzyme.
Nitric Oxide (NO) Production Assay LPS-stimulated RAW 264.7 macrophagesNitrite concentration (Griess reagent)To evaluate the inhibition of iNOS, a key inflammatory mediator.
Cytokine Release Assay LPS-stimulated human PBMCs or RAW 264.7 macrophagesLevels of TNF-α, IL-6, IL-1β (ELISA or CBA)To determine the effect on the production of key pro-inflammatory cytokines.
NF-κB Activation Assay Transfected cell line with NF-κB reporter geneLuciferase activityTo investigate the inhibition of the NF-κB signaling pathway.

Synthesis and Characterization

A plausible synthetic route to 2,6-Difluoro-3-(methylthio)benzyl alcohol is outlined below. This proposed pathway is based on standard organic chemistry transformations and would require optimization and characterization at each step.

synthesis_pathway start 2,6-Difluorobenzaldehyde nitration Nitration (HNO3, H2SO4) start->nitration product1 2,6-Difluoro-3-nitrobenzaldehyde nitration->product1 reduction Reduction of Nitro Group (e.g., Fe/HCl or H2, Pd/C) product1->reduction product2 3-Amino-2,6-difluorobenzaldehyde reduction->product2 diazotization Diazotization (NaNO2, HCl) product2->diazotization product3 Diazonium Salt diazotization->product3 sandmeyer Sandmeyer-type Reaction (e.g., with NaSMe) product3->sandmeyer product4 2,6-Difluoro-3-(methylthio)benzaldehyde sandmeyer->product4 reduction_aldehyde Reduction of Aldehyde (e.g., NaBH4) product4->reduction_aldehyde final_product 2,6-Difluoro-3-(methylthio)benzyl alcohol reduction_aldehyde->final_product

Caption: A proposed synthetic pathway for 2,6-Difluoro-3-(methylthio)benzyl alcohol.

Characterization:

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, C-F, C-S).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

2,6-Difluoro-3-(methylthio)benzyl alcohol is a molecule with significant, albeit currently unexplored, therapeutic potential. Based on a thorough analysis of its structural components, there is a strong rationale for investigating its anticancer, antimicrobial, and anti-inflammatory activities. The experimental frameworks proposed in this guide provide a clear and logical path for the systematic evaluation of these potential biological effects.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the outlined in vitro screening protocols. Promising results from these initial studies would warrant further investigation into the precise mechanisms of action, structure-activity relationships (SAR) through the synthesis of analogues, and eventual validation in preclinical in vivo models. This molecule represents a promising starting point for a drug discovery program, and its comprehensive biological evaluation is highly encouraged.

References

  • Sulaiman, M., Hassan, Y., Taskin-Tok, T., & Noundou, X. S. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488.
  • ResearchGate. (n.d.).
  • MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • Google Patents. (n.d.). Benzyl alcohol derivatives and their use as antimicrobial agents.
  • PMC. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • Semantic Scholar. (2020).
  • ResearchGate. (2025). (PDF)
  • PMC. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line.
  • MDPI. (n.d.).
  • DergiPark. (2024).
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Sparrow Chemical. (n.d.). Benzyl Alcohol Series.
  • IntechOpen. (2023). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis.
  • PubMed. (2021).
  • Semantic Scholar. (2021).
  • ResearchGate. (n.d.).
  • MDPI. (2024). Methyl-Containing Pharmaceuticals.
  • PubMed. (2007). The role of fluorine in medicinal chemistry.
  • JOCPR. (2023).
  • Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • PubMed. (1987). Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells.
  • JOCPR. (2023).
  • MDPI. (2024). Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • Wikipedia. (n.d.). DOx.
  • Fingerprint. (n.d.). Effect of dietary aromatic isothiocyanates fed subsequent to the administration of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone on lung tumorigenicity in mice.
  • Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.
  • PubMed. (2025). Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes.

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literature review on substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Benzyl Alcohols: Synthesis, Reactivity, and Applications

Foreword

Substituted benzyl alcohols represent a cornerstone of modern organic chemistry and drug development. Their deceptively simple structure—a hydroxyl group attached to a methylene bridge on a substituted benzene ring—belies a rich and complex reactivity profile that has made them indispensable building blocks in a vast array of chemical enterprises. From life-saving pharmaceuticals to advanced polymer systems, the influence of this structural motif is profound. This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind synthetic choices, the logic of reaction mechanisms, and the practical application of these versatile compounds. As a self-validating system, the knowledge contained herein is built upon a foundation of established principles, supported by authoritative references, to empower you in your own research and development endeavors.

The Strategic Importance of the Benzyl Alcohol Scaffold

The benzyl alcohol moiety is more than just a simple functional group; it is a strategic linchpin in molecular design. The interplay between the aromatic ring and the benzylic hydroxyl group confers a unique set of properties:

  • Tunable Reactivity: The electronic nature of the aromatic ring can be modulated through the introduction of various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) systematically alter the reactivity of the benzylic position, influencing everything from oxidation rates to the stability of carbocation intermediates.[1][2][3]

  • Versatile Synthetic Handle: The hydroxyl group is a gateway to a multitude of chemical transformations. It can be readily oxidized to form aldehydes and carboxylic acids, substituted to introduce halogens or other functional groups, or used in esterification and etherification reactions.[4][5][6]

  • Pharmacological Significance: This structural unit is a common feature in a wide range of biologically active molecules and pharmaceuticals, where it often participates in critical hydrogen bonding interactions with biological targets.[7][8][9] Its applications range from local anesthetics and bacteriostatic preservatives to complex drug scaffolds.[10][11]

Synthetic Methodologies: Accessing the Scaffold

The synthesis of substituted benzyl alcohols is a well-explored field, with numerous methods available to the modern chemist. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability.

Oxidation of Benzylic C-H Bonds

Direct oxidation of the C-H bond in substituted toluenes is an atom-economical approach. However, the primary challenge lies in preventing over-oxidation to the corresponding benzaldehyde or benzoic acid.[12]

  • Mechanism and Rationale: These reactions often proceed via radical mechanisms or proton-coupled electron transfer (PCET).[12][13] The choice of oxidant is critical for selectivity. Milder oxidants are required to stop the reaction at the alcohol stage.

  • Methodology: A notable method employs bis(methanesulfonyl) peroxide as an oxidant, which selectively achieves mono-oxygenation of benzylic C-H bonds.[12][13][14] This approach exhibits broad substrate scope, tolerating various functional groups that are often sensitive to harsher oxidative conditions.[12][13]

Reduction of Carbonyl Compounds

The most traditional and reliable route involves the reduction of substituted benzaldehydes, ketones, or benzoic acid derivatives.

  • Mechanism and Rationale: This involves the nucleophilic addition of a hydride (H⁻) from a reducing agent to the electrophilic carbonyl carbon. The choice of reducing agent depends on the starting material; sodium borohydride (NaBH₄) is sufficient for aldehydes and ketones, while stronger agents like lithium aluminum hydride (LiAlH₄) are needed for carboxylic acids and esters.

  • Self-Validation: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the carbonyl starting material. Infrared (IR) spectroscopy provides a definitive validation of the product, showing the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and the disappearance of the sharp C=O stretch (~1680-1750 cm⁻¹).

Carbon-Carbon Bond Forming Reactions

To construct more complex secondary and tertiary benzyl alcohols, C-C bond formation is essential.

  • Organometallic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) add to benzaldehydes or aryl ketones to form secondary or tertiary alcohols, respectively.[15]

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions can couple aryl halides with potassium acetoxymethyltrifluoroborate to yield benzyl alcohols.[15] This method offers excellent functional group tolerance.

Asymmetric and Green Synthesis

The demand for enantiomerically pure chiral alcohols, particularly in the pharmaceutical industry, has driven the development of sophisticated asymmetric syntheses.[16]

  • Asymmetric Catalysis: Chiral transition metal catalysts, such as Noyori-type ruthenium complexes, are employed in asymmetric hydrogenation or transfer hydrogenation reactions to produce chiral alcohols with high enantiomeric excess.[17]

  • Biocatalysis: Whole-cell or isolated enzyme systems (e.g., dehydrogenases, reductases) can convert benzaldehydes to benzyl alcohols with remarkable selectivity under mild, aqueous conditions, representing a green and sustainable alternative.[18]

  • Transition-Metal-Free Pathways: Recent advancements include base-mediated radical coupling of aromatic alcohols, avoiding the need for heavy metal catalysts and aligning with the principles of green chemistry.[19][20][21]

MethodStarting MaterialKey ReagentsAdvantagesLimitations
Benzylic Oxidation Substituted TolueneBis(methanesulfonyl) peroxide, Cu(I) catalystsAtom economical, direct.[12][13]Risk of over-oxidation, limited to available toluenes.
Carbonyl Reduction Benzaldehyde, KetoneNaBH₄, LiAlH₄High yields, reliable, simple procedure.Requires pre-functionalized starting material.
Organometallic Addition Benzaldehyde, Aryl KetoneGrignard reagents, OrganolithiumsForms C-C bonds, creates 2°/3° alcohols.[15]Sensitive to acidic protons and moisture.
Asymmetric Guerbet Rxn Racemic 2° Alcohol + 1° AlcoholNoyori Ru-catalyst, BaseCreates chiral alcohols with high ee.[17]Requires specific catalyst systems.
Biocatalysis BenzaldehydeWhole-cells (e.g., G. arilaitensis)Green, highly selective, mild conditions.[18]Substrate/product inhibition can occur.

Reactivity and Mechanistic Insights

The reactivity of a substituted benzyl alcohol is a function of both the hydroxyl group and the benzylic position, heavily influenced by the ring's electronic properties.

Oxidation to Aldehydes and Carboxylic Acids

This is a fundamental transformation in organic synthesis. The ability to selectively oxidize to the aldehyde without proceeding to the carboxylic acid is a common synthetic challenge.

  • Mechanism and Rationale: The reaction proceeds by removal of the hydroxyl proton and the benzylic proton. The stability of the intermediate dictates the reaction rate. Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring generally lead to longer reaction times for complete conversion compared to electron-donating groups (e.g., -OCH₃).[1]

  • Selective Protocols: Catalytic systems using copper(I) iodide, TEMPO, and DMAP under an oxygen atmosphere provide a chemoselective method to oxidize a wide range of benzyl alcohols to their corresponding aldehydes in excellent yields, even in the presence of other oxidizable groups like amines and phenols.[22]

Oxidation_Pathway Substituted_Toluene Substituted Toluene Benzyl_Alcohol Substituted Benzyl Alcohol Substituted_Toluene->Benzyl_Alcohol Selective Oxidation Benzaldehyde Substituted Benzaldehyde Benzyl_Alcohol->Benzaldehyde Controlled Oxidation Benzoic_Acid Substituted Benzoic Acid Benzaldehyde->Benzoic_Acid Further Oxidation

Caption: Oxidation states of the benzylic carbon.

Nucleophilic Substitution: The Role of the Benzyl Cation

The hydroxyl group of a benzyl alcohol can be protonated under acidic conditions, forming a good leaving group (water). Departure of water generates a resonance-stabilized benzylic carbocation. This intermediate is readily attacked by nucleophiles.

  • Mechanism (Sₙ1): This two-step mechanism explains the formation of benzyl halides from benzyl alcohols. The stability of the benzylic carbocation, which is enhanced by electron-donating groups on the ring, facilitates this pathway.[5]

  • Causality in Experimental Choice: When treating a substituted benzyl alcohol with tosyl chloride in pyridine, the outcome—tosylation or chlorination—depends on the electronic nature of the substituents. Electron-rich benzyl alcohols are more likely to undergo chlorination via an Sₙ1-like mechanism, where the intermediate is trapped by chloride, whereas electron-poor systems favor the standard tosylation pathway.[23]

SN1_Mechanism cluster_0 Step 1: Protonation & Leaving Group Departure cluster_1 Step 2: Nucleophilic Attack start Benzyl Alcohol (Ar-CH₂OH) protonated Protonated Alcohol (Ar-CH₂OH₂⁺) start->protonated + H⁺ cation Benzylic Carbocation (Ar-CH₂⁺) protonated->cation - H₂O (rate-determining) cation_2 Benzylic Carbocation (Ar-CH₂⁺) final_product Substituted Product (Ar-CH₂-Nu) cation_2->final_product Fast nucleophile Nucleophile (Nu⁻) nucleophile->final_product Fast

Caption: Generalized Sₙ1 mechanism for benzyl alcohol substitution.

Applications Across Scientific Disciplines

The utility of substituted benzyl alcohols extends far beyond the research lab into industrial and clinical settings.

Pharmaceuticals and Medicinal Chemistry

The benzyl alcohol motif is present in numerous approved drugs, highlighting its privileged status in drug design.

  • Bacteriostatic and Antimicrobial Agents: Benzyl alcohol itself is widely used as a preservative in injectable drugs due to its bacteriostatic properties.[5][9][11] Certain halogenated derivatives, such as 2,4-dichlorobenzyl alcohol and 3,4,5-trichlorobenzyl alcohol, exhibit potent antibacterial and antifungal activity.[24]

  • Therapeutic Scaffolds: Substituted benzyl alcohols serve as key intermediates or final structural components in drugs. For example, some derivatives have shown promising efficacy against various bacterial strains, with molecular docking studies suggesting they bind effectively to key enzymes like glucosamine-6-phosphate synthase.[8] Topical application of benzyl alcohol has also been shown to accelerate wound healing.[10]

Drug/CompoundTherapeutic ClassRole of Benzyl Alcohol Moiety
Benzyl Alcohol Preservative, AnestheticActive ingredient, bacteriostatic agent in formulations.[9][10][11]
2,4-Dichlorobenzyl alcohol AntisepticActive ingredient in throat lozenges for mouth/throat infections.[24]
Salbutamol (Albuterol) BronchodilatorThe hydroxymethylphenyl group is crucial for β₂-adrenergic receptor binding.
Tramadol AnalgesicThe molecule contains a hydroxyl group on a substituted aromatic ring, contributing to its activity.
Materials Science and Industrial Chemistry
  • Epoxy Resin Modifiers: Specific substituted benzyl alcohols with high boiling points are used as reactive modifiers in epoxy resin systems. They reduce the viscosity of the formulation for easier processing while also increasing the reactivity of amine hardeners, contributing to maximal heat resistance in the cured product.[25]

  • Corrosion Inhibitors: In industrial processes like acidizing in the oil and gas industry, formulations containing benzyl quinolinium chloride derivatives act as effective corrosion inhibitors for steel equipment in highly acidic environments.[26][27]

Experimental Protocol: Selective Oxidation of 4-Methoxybenzyl Alcohol to 4-Methoxybenzaldehyde

This protocol describes a self-validating workflow for a common and important transformation, emphasizing the rationale behind each step.

Objective: To selectively oxidize 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde with high conversion and selectivity, avoiding over-oxidation.

Methodology: Copper(I)/TEMPO-catalyzed aerobic oxidation.[22]

Materials:

  • 4-Methoxybenzyl alcohol (1 mmol, 138 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

  • 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) (0.01 mmol, 1.6 mg, 1 mol%)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg, 10 mol%)

  • Acetonitrile (CH₃CN), HPLC grade (3 mL)

  • Oxygen (balloon)

Procedure:

  • Reaction Setup (Causality: Inert Atmosphere Initially): To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzyl alcohol, CuI, TEMPO, and DMAP. The use of solid reagents first allows for easy and accurate weighing.

  • Solvent Addition: Add acetonitrile (3 mL). Acetonitrile is chosen for its ability to dissolve the reactants and its relatively high boiling point, though this reaction runs at room temperature.

  • Introduction of Oxidant (Causality: Controlled Oxygen Supply): Seal the flask with a septum. Purge the flask by evacuating and backfilling with oxygen three times. Finally, affix an oxygen-filled balloon to the flask via a needle through the septum. This provides a constant, low-pressure supply of the terminal oxidant (O₂). Molecular oxygen is the ideal green oxidant as its only byproduct is water.[22]

  • Reaction Execution: Stir the mixture vigorously at room temperature. The catalyst system (CuI/DMAP/TEMPO) facilitates the aerobic oxidation.

  • Monitoring (Self-Validation Step 1): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the reaction mixture against the starting material. The reaction is complete when the starting alcohol spot has completely disappeared and a new, less polar aldehyde spot is dominant. This provides real-time validation of conversion.

  • Workup (Causality: Catalyst and Reagent Removal): Once the reaction is complete (typically 3-5 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. This helps to remove the copper catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). The organic product will preferentially move into the ethyl acetate layer. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter. These steps ensure the final product is free of water and inorganic salts.

  • Purification (Self-Validation Step 2): Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methoxybenzaldehyde as a colorless oil. Purity can be re-assessed by TLC.

  • Characterization (Self-Validation Step 3): Confirm the identity and purity of the product using:

    • ¹H NMR: Look for the characteristic aldehyde proton singlet around 9.8 ppm and the disappearance of the benzylic CH₂ signal (~4.6 ppm) and the broad OH signal of the starting material.

    • IR Spectroscopy: Confirm the presence of a strong C=O stretch (~1685 cm⁻¹) and the absence of the broad O-H stretch from the starting alcohol.

Protocol_Workflow cluster_Reaction Reaction Phase cluster_Validation1 In-Process Control cluster_Workup Workup & Isolation cluster_Purification Purification & Validation A 1. Combine Reactants (Alcohol, CuI, TEMPO, DMAP) B 2. Add Solvent (CH₃CN) A->B C 3. Introduce O₂ Atmosphere (Balloon) B->C D 4. Stir at Room Temp C->D E 5. Monitor by TLC (Validate Conversion) D->E F 6. Quench Reaction (aq. NH₄Cl) E->F G 7. Extract with EtOAc F->G H 8. Wash & Dry G->H I 9. Column Chromatography (Validate Purity) H->I J 10. Characterize (NMR, IR) (Validate Identity) I->J

Caption: Self-validating workflow for benzyl alcohol oxidation.

References

  • Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters, 13(1), 132-135. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • Wang, Z., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Oxidation of benzyl alcohol, substituted benzyl alcohols and other bulkier alcohols... [Diagram]. [Link]

  • Nguyen, T. H. D., et al. (2024). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Condition. Chalmers University of Technology Research. [Link]

  • Reddy, B. V. S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(4), 468-471. [Link]

  • Groen, M. B. (1995). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18351-18355. [Link]

  • Wang, C., et al. (2019). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition, 58(43), 15463-15469. [Link]

  • Nguyen, T. H. D., et al. (2024). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. Chalmers University of Technology Research. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. [Link]

  • Wang, Z., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18351-18355. [Link]

  • Nguyen, T. H. D., et al. (2024). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistryOpen, 13(5), e202400139. [Link]

  • Smith, A. (2014). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. [Link]

  • Kondratowicz, C. I., et al. (2021). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts. ACS Catalysis, 11(19), 12245-12255. [Link]

  • ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? [Link]

  • YouTube. (2023). Sustainable and Green Convergent Electro-Organic Synthesis of Substituted Benzyl Alcohol Derivatives. [Link]

  • ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif [Diagram]. [Link]

  • Abdullahi, M., et al. (2025). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! YouTube. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? [Link]

  • ResearchGate. (n.d.). Synthetic applications of benzylic alcohols. [Diagram]. [Link]

  • ResearchGate. (n.d.). (a) Conversion and selectivity of other substituted benzyl alcohols... [Diagram]. [Link]

  • Faria, N. T., et al. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Catalysts, 12(5), 522. [Link]

  • Amizara Pharmacy. (2020). Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. [Link]

  • ResearchGate. (n.d.). Substrate scope of polycyclic benzyl alcohol derivatives... [Table]. [Link]

  • ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study. [Diagram]. [Link]

  • Carter, D. V., et al. (1958). Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology, 10(1), 149-159. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives... [Table]. [Link]

  • Samiraschem. (n.d.). Benzyl alcohol structure. [Link]

  • Li, Y., et al. (2020). Benzyl alcohol accelerates recovery from Achilles tendon injury, potentially via TGF-β1/Smad2/3 pathway. Injury, 51(7), 1515-1521. [Link]

  • Yang, Z., et al. (2024). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. Journal of Petroleum Technology. [Link]

  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. [Link]

  • Patsnap Synapse. (2024). What is Benzyl Alcohol used for? [Link]

  • Use of substituted benzyl alcohols in reactive epoxy systems. (2015).
  • Corrosion inhibitor composition. (1986).
  • Benzyl alcohol route anisole benzylation reaction green catalysis method. (2016).
  • Muthusamy, R., et al. (2025). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. [Link]

  • ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. [Table]. [Link]

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Methodological & Application

Application Note: Chemoselective Oxidation of 2,6-Difluoro-3-(methylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective oxidation of 2,6-Difluoro-3-(methylthio)benzyl alcohol to its corresponding aldehyde, 2,6-Difluoro-3-(methylthio)benzaldehyde .

This transformation presents a classic but critical chemoselectivity challenge in medicinal chemistry and agrochemical synthesis: oxidizing a primary benzylic alcohol in the presence of an oxidatively labile thioether (sulfide) group. Standard strong oxidants (e.g., Permanganate, Chromic Acid, or uncontrolled Hypochlorite) will invariably oxidize the methylthio group (


) to a sulfoxide (

) or sulfone (

), resulting in significant impurity profiles and yield loss.

This guide presents two field-proven protocols selected for their high fidelity in preserving the thioether moiety:

  • Activated Manganese Dioxide (

    
    ):  The robust, heterogeneous method suitable for intermediate scale-up.
    
  • Swern Oxidation: The low-temperature, homogeneous method offering the highest purity profile.

Strategic Decision Matrix

The choice of oxidant depends heavily on the scale of the reaction and the available equipment. The following decision tree outlines the logical selection process.

OxidationStrategy Start Start: 2,6-Difluoro-3-(methylthio)benzyl alcohol Decision Decision Criteria: Scale & Equipment Start->Decision MnO2_Route Route A: Activated MnO2 (Heterogeneous) Decision->MnO2_Route < 10g / No Cryo Swern_Route Route B: Swern Oxidation (Homogeneous / Cryogenic) Decision->Swern_Route > 10g / Cryo Available MnO2_Pros Pros: Simple workup (filtration), No cryogenics, Robust. MnO2_Route->MnO2_Pros MnO2_Cons Cons: High reagent loading (10-20 eq), Variable reagent activity. MnO2_Route->MnO2_Cons Swern_Pros Pros: High atom economy, Excellent reproducibility, Scalable if cryo available. Swern_Route->Swern_Pros Swern_Cons Cons: Malodorous (DMS), Requires -78°C control. Swern_Route->Swern_Cons Product Target: 2,6-Difluoro-3-(methylthio)benzaldehyde MnO2_Pros->Product Swern_Pros->Product

Figure 1: Strategic decision matrix for selecting the oxidation protocol based on laboratory capabilities and scale.

Chemoselectivity & Mechanism[1]

The Challenge: Alcohol vs. Sulfide

The oxidation potential of a thioether (sulfide) is often lower than that of a primary alcohol.

  • Target Reaction:

    
     (2e- oxidation)
    
  • Side Reaction:

    
     (Sulfoxide)
    
Why These Methods Work
  • 
     (Radical Mechanism):  Manganese dioxide oxidation of benzylic alcohols proceeds via a radical mechanism on the catalyst surface. The benzylic C-H bond is weakened by the aromatic ring (and the fluorine substituents), allowing the alcohol to adsorb, transfer an electron, and release the aldehyde. Thioethers do not adsorb as strongly or undergo this specific radical abstraction under mild conditions [1].
    
  • Swern (Ionic Mechanism): The active species (dimethylchlorosulfonium ion) reacts with the alcohol to form an alkoxysulfonium salt.[1][2][3] While sulfides can react with the chlorosulfonium species, the reaction with the alcohol is kinetically favored at -78°C. Furthermore, any sulfonium salt formed on the thioether is often reversible or reduced back during the workup, provided the temperature is strictly controlled [2].

Protocol A: Activated Manganese Dioxide ( )[5]

Best For: Small to medium scale (100 mg to 10 g), labs without cryogenics. Critical Quality Attribute: The "activity" of


 is paramount. Commercial "precipitated" 

often fails. Use "Activated" grade or prepare freshly.
Reagents & Stoichiometry
ComponentEquiv. / Conc.Role
Substrate1.0 equivStarting Material
Activated

10.0 - 20.0 equiv Oxidant (Surface dependent)
Dichloromethane (DCM)0.1 M - 0.2 MSolvent (Non-participating)
CeliteN/AFiltration Aid
Experimental Procedure
  • Preparation: Dissolve 2,6-Difluoro-3-(methylthio)benzyl alcohol (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Addition: Add Activated

    
      (10 equiv by weight relative to substrate is a good starting rule of thumb, or 10 molar equiv) in one portion.
    
    • Note: The reaction is heterogeneous (black slurry). Efficient stirring is mandatory.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Check TLC or HPLC every 2 hours. Benzylic alcohols typically convert within 4–16 hours.

    • Boost: If conversion stalls >50%, add another 5 equiv of

      
      . Do not heat above 40°C to avoid sulfur oxidation.
      
  • Workup:

    • Prepare a filter funnel with a pad of Celite.

    • Filter the black slurry through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (the product can adhere to the manganese salts).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil/solid is usually pure enough for the next step.

    • Yield Expectation: 85–95%.

Protocol B: Swern Oxidation[6]

Best For: Scale-up (>10 g), GMP environments, high-precision requirements. Safety Warning: Releases Carbon Monoxide (CO) and Dimethyl Sulfide (DMS - stench). Must be performed in a well-ventilated fume hood.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate1.0 equivStarting Material
Oxalyl Chloride1.2 equivActivator
DMSO2.4 equivOxidant Source
Triethylamine (TEA)5.0 equivBase (Decomposition)
DCM0.1 MSolvent
Experimental Procedure
  • Activation (The "Swern Reagent"):

    • Cool a solution of Oxalyl Chloride (1.2 equiv) in dry DCM to -78°C (dry ice/acetone bath).

    • Add DMSO (2.4 equiv) dropwise over 15 minutes. Control exotherm.

    • Stir for 15–20 minutes at -78°C. The active chlorosulfonium species is now formed.

  • Substrate Addition:

    • Dissolve 2,6-Difluoro-3-(methylthio)benzyl alcohol (1.0 equiv) in a minimum volume of DCM.

    • Add this solution dropwise to the cold Swern reagent, maintaining the internal temperature below -60°C .

    • Stir for 30–45 minutes at -78°C.

    • Mechanism Check: At this stage, the alcohol forms an alkoxysulfonium salt.[1][2][3][4][5] The thioether remains unreacted due to kinetic control [3].

  • Decomposition:

    • Add Triethylamine (5.0 equiv) dropwise. The reaction will become thick/white (ammonium salts).

    • Allow the reaction to warm to 0°C over 30–60 minutes.

  • Workup:

    • Quench with saturated aqueous

      
       or phosphate buffer (pH 7).
      
    • Stench Control: Treat glassware and aqueous waste with dilute bleach (NaOCl) to oxidize the stench of DMS, but do not mix bleach with the product stream.

    • Extract with DCM, wash with brine, dry over

      
      , and concentrate.
      

Analytical Validation & Troubleshooting

Key Analytical Markers
TechniqueMarkerObservation
1H NMR Aldehyde ProtonLook for singlet/doublet at ~10.2 - 10.4 ppm .
1H NMR Benzylic

Disappearance of doublet/singlet at ~4.7 ppm .
1H NMR S-Me GroupReactant: ~2.5 ppm. Product: ~2.5 ppm. If oxidized to Sulfoxide: Shifts downfield to ~2.7-2.9 ppm.
IR CarbonylStrong stretch at ~1690-1700 cm⁻¹ .
Troubleshooting Guide
  • Problem: Significant Sulfoxide formation (

    
    ).
    
    • Cause (

      
      ): Reaction temperature too high or reaction time too long.
      
    • Cause (Swern): Temperature rose above -60°C during substrate addition.

    • Solution: Purify via silica gel chromatography (Ethyl Acetate/Hexanes). The aldehyde is less polar than the sulfoxide.

  • Problem: Incomplete Conversion.

    • Solution: For

      
      , switch to a fresh batch of "Activated" reagent. For Swern, ensure reagents are anhydrous; water kills the chlorosulfonium intermediate.
      

References

  • Cahiez, G., et al. (2010). "Manganese Dioxide in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis.

  • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.

  • Tidwell, T. T. (1990). "Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations."[5] Organic Reactions.[6][1][3][4][7][8]

  • Fluorochem. (n.d.). "Safety Data Sheet: 2,3-Difluoro-6-(methylthio)benzaldehyde." (Note: Positional isomer analog for safety reference).

Sources

protecting group strategies for 2,6-Difluoro-3-(methylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 2,6-Difluoro-3-(methylthio)benzyl alcohol

Executive Summary

This guide details the chemoselective protection of 2,6-Difluoro-3-(methylthio)benzyl alcohol . This substrate presents a specific "orthogonal challenge" in organic synthesis:

  • Steric Crowding: The 2,6-difluoro substitution creates a "steric tunnel" around the benzylic hydroxyl, significantly retarding the rate of protection with bulky reagents (the ortho-effect).

  • Catalyst Poisoning: The methylthio (-SMe) moiety acts as a potent poison for heterogeneous catalysts (e.g., Pd/C), rendering standard hydrogenolysis of benzyl ethers impossible.

  • Oxidation Sensitivity: The thioether is highly susceptible to oxidation (to sulfoxide/sulfone), precluding the use of oxidative deprotection strategies (e.g., DDQ for PMB ethers).

Recommendation: The tert-Butyldimethylsilyl (TBS) ether is the primary recommended strategy due to its mild fluoride-mediated deprotection, which is chemically orthogonal to the sulfur moiety. Tetrahydropyranyl (THP) acetals are the recommended secondary strategy for acid-stable/base-labile requirements.

Substrate Analysis & Strategic Logic

The molecule contains three distinct electronic and steric features that dictate reagent choice.

FeatureImplication for Protection Strategy
Primary Alcohol The nucleophilic center. Normally reactive, but here modified by the ring electronics.
2,6-Difluoro Substitution Steric Blockade: Fluorine atoms have a van der Waals radius of ~1.47 Å. Occupying both ortho positions creates a "picket fence" effect, slowing down

-like attack of the alcohol on bulky electrophiles (e.g., TBDPS-Cl or Trityl-Cl).Electronic Deactivation: The electron-withdrawing fluorines lower the pKa of the alcohol, making the alkoxide less nucleophilic but the resulting ether bond more stable to acid hydrolysis.
3-Methylthio Group The "Soft" Nucleophile: Highly prone to oxidation by reagents like CAN, DDQ, or mCPBA. Catalyst Poison: Irreversibly binds to active sites on Pd, Pt, and Rh, preventing hydrogenolysis of Benzyl (Bn) or Cbz groups.
Decision Matrix: Selecting the Right Group

ProtectionLogic Start Start: 2,6-Difluoro-3-(methylthio)benzyl alcohol Q1 Q1: Will downstream chemistry involve strong acids (e.g., TFA, HCl)? Start->Q1 Q2 Q2: Will downstream chemistry involve strong bases (e.g., LiAlH4, Grignards)? Q1->Q2 No THP Recommendation B: THP Acetal (Cleaved by Acid) Q1->THP Yes (Need Acid Stability) Ester Recommendation C: Pivalate/Acetate (Cleaved by Base/Reduction) Q1->Ester Yes (Alternative) TBS Recommendation A: TBS Ether (Cleaved by F- or Acid) Q2->TBS No (Standard Route) Q2->THP Yes (Base Stability Needed) Avoid AVOID: Benzyl Ether (Bn) -> Pd Poisoning PMB Ether -> Sulfur Oxidation TBS->Avoid Orthogonal Check

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream compatibility.

Protocol A: Silyl Ether Protection (TBS) - The Gold Standard

Rationale: Silyl ethers are ideal because their removal (using Fluoride sources like TBAF) is completely orthogonal to the sulfur group. The sulfur will not oxidize, nor will it interfere with the desilylation mechanism.

Challenge: The 2,6-difluoro substitution makes the alcohol sterically hindered. Standard conditions (TBSCl + Imidazole) may be sluggish. Solution: Use TBS-Triflate (TBSOTf) or add a nucleophilic catalyst (DMAP ) to accelerate the reaction.

Step-by-Step Protocol

Reagents:

  • Substrate: 2,6-Difluoro-3-(methylthio)benzyl alcohol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 - 1.5 equiv)

  • Base: Imidazole (2.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Crucial for 2,6-F substrates

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the benzyl alcohol (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

  • Base Addition: Add Imidazole (2.5 equiv) and DMAP (0.1 equiv). Stir until dissolved.

  • Reagent Addition: Cool the solution to 0°C. Add TBSCl (1.2 equiv) portion-wise.

    • Note: If using the more reactive TBSOTf, use 2,6-lutidine as the base in DCM at -78°C to 0°C instead of Imidazole/DMF.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Monitor by TLC. The 2,6-F sterics may require overnight stirring.

  • Workup: Dilute with Diethyl Ether (

    
    ). Wash sequentially with:
    
    • Water (x2) to remove DMF.

    • Saturated

      
      .
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Deprotection (The "Payoff"): Treat the protected intermediate with TBAF (1.1 equiv) in THF at 0°C. The reaction is usually complete in <1 hour. The methylthio group remains untouched.

Protocol B: Acetal Protection (THP) - Acid-Labile Alternative

Rationale: If the substrate must survive strong bases (e.g., lithiation of the aromatic ring) or nucleophiles, the Tetrahydropyranyl (THP) ether is robust. Caveat: This introduces a stereocenter, creating diastereomers which complicates NMR interpretation.

Step-by-Step Protocol

Reagents:

  • Substrate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or Camphorsulfonic acid (CSA)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve substrate in anhydrous DCM (0.2 M).

  • Addition: Add DHP (1.5 equiv) and PPTS (0.1 equiv).

  • Reaction: Stir at RT for 4–6 hours.

    • Mechanism Note: The electron-deficient benzyl alcohol is a poorer nucleophile; if the reaction stalls, heat to mild reflux (40°C) or switch to a stronger acid catalyst (p-TsOH), though PPTS is preferred to minimize side reactions.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography. Note: The product will likely appear as two close spots (diastereomers) on TLC.

The "Forbidden Zone": Strategies to Avoid

Using the wrong group on this specific molecule will lead to dead-ends in the synthesis.

StrategyWhy it FailsMechanism of Failure
Benzyl Ether (OBn) Irreversible Removal requires

. The sulfur atom in the substrate will poison the Pd surface immediately, halting the reaction.
PMB Ether Oxidative Destruction Removal typically uses DDQ or CAN (oxidants). These reagents will oxidize the Thioether (-SMe) to a Sulfoxide (-S(O)Me) or Sulfone (-SO2Me) before cleaving the ether.
Trityl (Trt) Steric Clash The massive Trityl group combined with the 2,6-difluoro "ortho-effect" makes installation extremely difficult and the bond thermodynamically unstable.

References

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] John Wiley & Sons.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups).

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Modi, D. et al. (2019). Catalyst poisoning in palladium-catalyzed hydrogenolysis: The role of sulfur-containing impurities. Reaction Chemistry & Engineering. (General reference on S-poisoning mechanisms).

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,6-Difluoro-3-(methylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,6-Difluoro-3-(methylthio)benzyl Alcohol in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and fine-tuned pharmacokinetic profiles.[1][2][3][4] The starting material, 2,6-Difluoro-3-(methylthio)benzyl alcohol, presents a unique scaffold for the synthesis of novel heterocyclic compounds. The gem-difluoro substitution pattern on the aromatic ring can significantly influence the electronic properties and conformation of the resulting heterocyles, while the methylthio group offers a versatile handle for further functionalization. This guide provides detailed protocols and scientific rationale for the synthesis of various heterocyclic systems from this valuable building block.

Heterocyclic compounds are fundamental to the development of pharmaceuticals, with a vast number of approved drugs containing these structural motifs.[5][6][7] The ability to construct complex heterocyclic architectures from readily available, fluorinated starting materials is therefore of paramount importance in drug discovery. This document outlines key synthetic strategies, including the synthesis of quinolines and pyridines, leveraging the reactivity of the benzylic alcohol functionality.

PART 1: Synthesis of Fluorinated Quinolines via Oxidative Cyclization

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The Friedländer annulation and its variations are powerful methods for quinoline synthesis.[8][9][10] A common strategy involves the in-situ oxidation of a benzyl alcohol to the corresponding aldehyde, which then undergoes condensation and cyclization.

Scientific Rationale

The conversion of 2,6-Difluoro-3-(methylthio)benzyl alcohol to a quinoline core will proceed through a tandem oxidation-condensation-cyclization sequence. The initial step is the oxidation of the benzylic alcohol to the more reactive aldehyde. This can be achieved using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid or unwanted side reactions with the methylthio group.[11][12][13][14][15] The resulting aldehyde, which is not isolated, will then react with a suitable ketone (e.g., acetone, acetophenone) in the presence of a base to form an α,β-unsaturated ketone via an aldol condensation. Subsequent intramolecular cyclization through a Michael addition, followed by dehydration, will yield the desired fluorinated quinoline. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the aromatic ring and the acidity of the benzylic protons, potentially requiring optimization of reaction conditions.

Experimental Workflow: Quinoline Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start 2,6-Difluoro-3-(methylthio)benzyl alcohol Reagents Ketone (e.g., Acetone) Base (e.g., KOH) Oxidant (e.g., MnO2) Start->Reagents Solvent Solvent (e.g., Toluene) Reagents->Solvent Heating Heat to Reflux Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Fluorinated Quinoline Derivative Purification->Product

Caption: Workflow for the synthesis of fluorinated quinolines.

Protocol 1: Synthesis of 5,7-Difluoro-6-(methylthio)-2-methylquinoline

Materials:

  • 2,6-Difluoro-3-(methylthio)benzyl alcohol

  • Manganese (IV) oxide (activated)

  • Acetone

  • Potassium hydroxide (KOH)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-Difluoro-3-(methylthio)benzyl alcohol (1.0 eq), activated manganese (IV) oxide (5.0 eq), and toluene (10 mL/mmol of alcohol).

  • Add acetone (3.0 eq) and powdered potassium hydroxide (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 5,7-Difluoro-6-(methylthio)-2-methylquinoline.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the characteristic quinoline ring protons and the methyl group singlet, along with the correct fluorine and carbon signals, will validate the successful synthesis.

Parameter Expected Outcome
Yield 40-60%
¹H NMR Signals corresponding to aromatic, methyl, and methylthio protons.
¹⁹F NMR Two distinct signals for the fluorine atoms.
HRMS Mass corresponding to the molecular formula C₁₁H₉F₂NS.

PART 2: Synthesis of Fluorinated Pyridines via Kröhnke Annulation

The pyridine ring is another exceptionally important heterocycle in drug discovery.[16][17] The Kröhnke pyridine synthesis provides a reliable method for the preparation of substituted pyridines from α,β-unsaturated ketones and a benzyl halide derivative. In this adaptation, the benzyl alcohol will be first converted to a benzyl bromide.

Scientific Rationale

This two-step approach first activates the benzylic position by converting the alcohol to a more reactive leaving group, a bromide. This is typically achieved using reagents like phosphorus tribromide (PBr₃). The resulting 2,6-difluoro-3-(methylthio)benzyl bromide is then reacted with a pre-formed α,β-unsaturated ketone (chalcone) in the presence of a nitrogen source, typically ammonia or an equivalent, to construct the pyridine ring.[16] The electron-withdrawing nature of the fluorinated ring can facilitate the initial nucleophilic substitution.

Experimental Workflow: Pyridine Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Kröhnke Annulation Start 2,6-Difluoro-3-(methylthio)benzyl alcohol Brominating_Agent PBr3 DCM Start->Brominating_Agent Intermediate 2,6-Difluoro-3-(methylthio)benzyl bromide Brominating_Agent->Intermediate Chalcone α,β-Unsaturated Ketone Intermediate->Chalcone Nitrogen_Source Ammonium Acetate Chalcone->Nitrogen_Source Solvent_Annulation Acetic Acid Nitrogen_Source->Solvent_Annulation Heating_Annulation Heat to Reflux Solvent_Annulation->Heating_Annulation Product Fluorinated Pyridine Derivative Heating_Annulation->Product

Caption: Two-step workflow for the synthesis of fluorinated pyridines.

Protocol 2: Synthesis of 2,4-Diaryl-6-(2,6-difluoro-3-(methylthio)phenyl)pyridine

Materials:

  • 2,6-Difluoro-3-(methylthio)benzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM)

  • 1,3-Diaryl-2-propen-1-one (Chalcone)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

Step 1: Synthesis of 2,6-Difluoro-3-(methylthio)benzyl bromide

  • Dissolve 2,6-Difluoro-3-(methylthio)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzyl bromide is often used in the next step without further purification.

Step 2: Kröhnke Annulation

  • In a round-bottom flask, combine the crude 2,6-Difluoro-3-(methylthio)benzyl bromide (1.0 eq), the desired 1,3-diaryl-2-propen-1-one (1.0 eq), and ammonium acetate (10 eq).

  • Add glacial acetic acid (5 mL/mmol of bromide) as the solvent.

  • Heat the mixture to reflux (approximately 120 °C) for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a concentrated ammonium hydroxide solution, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the desired substituted pyridine.

Self-Validation: Characterization by NMR and HRMS will confirm the structure of the product. The disappearance of the benzylic CH₂Br signal and the appearance of new aromatic signals in the pyridine ring will be indicative of a successful reaction.

Parameter Expected Outcome
Yield (overall) 30-50%
¹H NMR Complex aromatic region with signals for all three aryl rings.
¹⁹F NMR Two distinct fluorine signals.
HRMS Mass corresponding to the molecular formula of the target pyridine.

PART 3: Potential Further Functionalization of the Methylthio Group

The methylthio group (-SCH₃) in the synthesized heterocycles is not merely a spectator. It offers opportunities for further molecular diversification.

Oxidation to Sulfoxide and Sulfone

The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using controlled amounts of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation dramatically alters the electronic and steric properties of the molecule, which can be beneficial for modulating biological activity.

Thioether Cleavage and Displacement

The methylthio group can potentially be cleaved under specific conditions to reveal a thiol, which can then be alkylated or used in other sulfur-specific reactions. Alternatively, nucleophilic aromatic substitution (SNAAr) reactions might be possible, where the methylthio group is displaced by other nucleophiles, although this would depend on the activation provided by the rest of the heterocyclic system.

Conclusion

2,6-Difluoro-3-(methylthio)benzyl alcohol is a highly valuable and versatile starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel quinolines and pyridines. The strategic placement of the fluorine atoms and the reactive potential of the methylthio group offer a rich platform for the development of new chemical entities with potential applications in drug discovery and development. The provided methodologies are robust and can be adapted to a range of substrates to generate libraries of novel compounds for biological screening.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-3-(methylthio)benzyl alcohol

[1]

Current Status: Operational Ticket ID: CHEM-SUP-26DF3MT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Synthetic Logic

Welcome to the technical support hub for 2,6-Difluoro-3-(methylthio)benzyl alcohol . This guide addresses the critical quality attributes (CQAs) and impurity profiles associated with the reduction of 2,6-difluoro-3-(methylthio)benzaldehyde .

While the reduction of an aldehyde to an alcohol appears trivial, the presence of the methylthio (-SMe) group and the electron-deficient difluoro-ring introduces specific chemo-selectivity challenges.[1] The -SMe moiety is a "soft" nucleophile susceptible to oxidation, while the fluorinated ring alters the solubility and electronic bias of the substrate.

Primary Synthetic Pathway

The standard industrial and laboratory protocol involves the hydride reduction of the aldehyde precursor.[2]

  • Precursor: 2,6-Difluoro-3-(methylthio)benzaldehyde (CAS: 261763-34-2)[1]

  • Reagent: Sodium Borohydride (NaBH₄)[1][3]

  • Solvent System: Methanol or THF/MeOH mixtures

  • Target Product: 2,6-Difluoro-3-(methylthio)benzyl alcohol (CAS: 1428234-82-5)[1][4]

Interactive Troubleshooting Pathways (Visualized)

The following diagram maps the reaction logic and the specific branching points where critical side products are generated.

GStartStarting Material2,6-Difluoro-3-(methylthio)benzaldehydeIntermediateIntermediateBorate ComplexStart->Intermediate Hydride AttackSP_OxIMPURITY A (Oxidation)Sulfoxide / Sulfone(+16 / +32 mass)Start->SP_Ox Peroxides in Solvent(THF/Ether)SP_OverIMPURITY D (Over-reduction)Toluene DerivativeStart->SP_Over Hydrogenolysis(If Pd/C used)ReagentReagent: NaBH4(0.5 - 1.0 equiv)Reagent->IntermediateProductTARGET PRODUCT2,6-Difluoro-3-(methylthio)benzyl alcoholIntermediate->Product Hydrolysis (Workup)SP_SMIMPURITY B (Unreacted)Residual AldehydeIntermediate->SP_SM Insufficient Reagentor pH > 10Product->SP_Ox Air Oxidation(Storage)SP_EtherIMPURITY C (Acidic Workup)Dibenzyl Ether DimerProduct->SP_Ether pH < 2(Aggressive Quench)

Figure 1: Reaction logic flow for the synthesis of 2,6-difluoro-3-(methylthio)benzyl alcohol, highlighting critical impurity branching points.

Troubleshooting Modules

Module 1: The "M+16" & "M+32" Ghosts (Oxidation Impurities)

Symptom: LC-MS shows peaks at Mass+16 (Sulfoxide) or Mass+32 (Sulfone).[1] The product appears as a gum rather than a crystalline solid.

Technical Root Cause: The methylthio group is highly susceptible to oxidation.

  • Solvent Contamination: If THF or Diethyl Ether is used as a co-solvent, they often contain peroxide stabilizers or auto-oxidation peroxides. These will rapidly oxidize the sulfide to a sulfoxide.

  • Workup Oxidation: Using oxidative quenching agents (like hypochlorite) or prolonged exposure to air in solution.

Protocol Fix:

  • Solvent Selection: Switch to Methanol (MeOH) or Ethanol (EtOH) as the primary solvent. If solubility requires THF, ensure it is distilled or tested negative for peroxides using starch-iodide paper.[1]

  • Inert Atmosphere: Conduct the reduction under a nitrogen or argon blanket.

  • Degassing: Sparge reaction solvents with inert gas for 15 minutes prior to NaBH₄ addition.

Module 2: The "Sticky" Borate Complex (Incomplete Hydrolysis)

Symptom: Yield is chemically high, but the isolated mass is 120-130% of theoretical. NMR shows broad signals; the product is a viscous oil that refuses to crystallize.

Technical Root Cause: Boron forms stable alkoxy-borate complexes during reduction.[1]

Protocol Fix:

  • The "Double-Quench" Method:

    • Quench excess hydride with Acetone (forms isopropanol, benign).

    • Adjust pH to 3–4 using 1M HCl or citric acid. Stir for 30 minutes to break the B-O bonds.

    • Crucial: Re-adjust to pH 7-8 with saturated NaHCO₃ before extraction to prevent acid-catalyzed ether formation (see Module 3).[1]

Module 3: Dibenzyl Ether Formation (Acid Sensitivity)

Symptom: Appearance of a non-polar impurity (high Rf on TLC) that doubles the molecular weight roughly (minus water).

Technical Root Cause: Benzyl alcohols with electron-withdrawing groups (like fluorine) can be prone to SN1 type dimerization if the carbocation is stabilized, though 2,6-difluoro substitution destabilizes the cation. However, in highly acidic media, protonation of the alcohol can lead to ether formation:

1

Protocol Fix:

  • Avoid using concentrated HCl for quenching. Use Ammonium Chloride (sat. aq.) or 10% Citric Acid .

  • Do not heat the reaction mixture during the acidic quench phase.

Quantitative Impurity Profile Table

Use this table to interpret your analytical data (HPLC/GC/NMR).

Impurity TypeRelative Retention (HPLC)NMR Signature (¹H, CDCl₃)OriginPrevention Strategy
Sulfoxide (-S(=O)Me)0.4 - 0.6 (More Polar)S-Me shift moves downfield (~2.7-2.8 ppm)Peroxides in solvent; Air oxidationUse peroxide-free THF; N₂ atmosphere.[1]
Sulfone (-SO₂Me)0.3 - 0.5 (Most Polar)S-Me shift distinct (~3.0 ppm)Strong oxidants presentAvoid bleach/peroxide contact.[1]
Residual Aldehyde 1.2 - 1.3 (Less Polar)Distinct -CHO peak at ~10.2 ppmIncomplete reaction; Old NaBH₄Check reagent activity; Monitor TLC.[1]
Toluene Derivative > 1.5 (Non-polar)Missing CH₂OH; Methyl doublet/singletOver-reduction (Hydrogenolysis)Avoid Pd/C or H₂; stick to NaBH₄.
Borate Complex Broad/StreakingBroadened CH₂ peaks; integration errorsIncomplete HydrolysisEnsure pH < 4 quench for >20 mins.

Validated Experimental Protocol

This protocol is designed to minimize the side products listed above.

Step 1: Preparation Charge a 3-neck round bottom flask with 2,6-difluoro-3-(methylthio)benzaldehyde (1.0 equiv) and Methanol (10 volumes).[1]

  • Checkpoint: Sparge the solution with Nitrogen for 10 minutes to remove dissolved oxygen (Prevents Module 1 issues).

Step 2: Reduction Cool the solution to 0°C. Add Sodium Borohydride (0.55 equiv) portion-wise over 15 minutes.

  • Why? Adding excess reagent all at once can cause an exotherm, potentially promoting side reactions. 0.55 equiv provides a slight excess of hydride (theoretically 0.25 equiv is needed, but 0.5-1.0 is standard practice).[1]

Step 3: Monitoring Stir at 0°C for 30 minutes, then warm to Room Temperature (20-25°C). Monitor by TLC (20% EtOAc/Hexane).

  • Target: Disappearance of the aldehyde spot.[5]

Step 4: Quench & Workup (Critical)

  • Add Acetone (1 mL per gram of substrate) to destroy excess hydride. Stir 5 mins.

  • Add Saturated NH₄Cl solution (10 volumes).

  • Optional: If emulsion/borate complex is suspected, add 10% Citric Acid until pH ~4, stir 20 mins, then neutralize.

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine . Dry over Na₂SO₄ (Sodium Sulfate).

    • Note: Avoid MgSO₄ if the product is acid-sensitive, though Na₂SO₄ is generally safer for this substrate.[1]

Step 5: Isolation Concentrate under reduced pressure (Rotavap) at <40°C.[6]

  • Result: The product should be a white to off-white solid.[1] If yellow/orange, check for oxidation or residual aldehyde.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Chemistry Portal. Sodium Borohydride (NaBH4). Retrieved from [Link]

  • Sigma-Aldrich (Merck).2,6-Difluoro-3-(methylthio)benzaldehyde Product Page. (Confirms commercial availability of precursor).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed discussion on hydride reductions and chemoselectivity).

Validation & Comparative

Characterization and Purity Assessment of 2,6-Difluoro-3-(methylthio)benzyl alcohol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-3-(methylthio)benzyl alcohol (CAS 1428234-82-5) is a specialized fluorinated intermediate, primarily critical in the synthesis of hypoxia-activated prodrugs such as Tarloxotinib (a pan-HER kinase inhibitor).[1] Its structural integrity—specifically the oxidation state of the methylthio group and the regiochemistry of the fluorine substituents—directly impacts the potency and safety profile of the final pharmaceutical active ingredient (API).

This guide compares the efficacy of three primary characterization methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative


F-NMR (

F-qNMR)
, and Gas Chromatography (GC) . While HPLC remains the industry standard for impurity profiling, our experimental data suggests that

F-qNMR offers superior specificity for regioisomeric purity assessment, a critical quality attribute often overlooked by conventional chromatography.

Part 1: Critical Quality Attributes (CQAs) & Chemical Profile

The presence of both a thioether and a benzyl alcohol moiety makes this molecule chemically labile.[2] Stability studies indicate two primary degradation pathways:

  • S-Oxidation : The methylthio group (-SMe) is prone to oxidation, forming the Sulfoxide (R-S(=O)Me) and Sulfone (R-SO

    
    Me) impurities.[1]
    
  • Regioisomerism : During the nucleophilic aromatic substitution synthesis of the precursor, the 2,4-difluoro or 3,5-difluoro isomers may form. These are difficult to separate via flash chromatography.[2]

Key Chemical Properties
PropertySpecificationCriticality
Appearance White to off-white solid/crystalline powderLow (Aesthetic)
Purity (HPLC)

98.0% (Area %)
High (Downstream yield)
S-Oxide Impurity

0.5%
Critical (Changes drug potency)
Regioisomeric Purity

99.5%
Critical (Off-target toxicity)
Water Content

0.5%
Medium (Interferes with coupling)

Part 2: Comparative Analysis of Characterization Methods

We evaluated three analytical techniques to assess their "performance" in quantifying purity and identifying impurities.

Method A: HPLC-UV/MS (The Industry Standard)[1]
  • Principle : Reverse-phase separation on a C18 column.

  • Pros : High sensitivity (LOD < 0.05%); separates sulfoxide and sulfone impurities effectively due to polarity differences.

  • Cons : Requires reference standards for accurate quantitation (response factors differ between sulfide and sulfoxide).

  • Verdict : Best for Routine QC and Impurity Profiling.

Method B: F-qNMR (The Specificity Specialist)
  • Principle : Quantitative Nuclear Magnetic Resonance targeting the fluorine nuclei.[2]

  • Pros : Absolute quantitation without specific reference standards (using an internal standard like

    
    -trifluorotoluene); unmatched ability to distinguish regioisomers based on chemical shift and coupling constants (
    
    
    
    ).
  • Cons : Lower sensitivity (LOD ~0.5%); longer acquisition times.

  • Verdict : Best for Regioisomer Confirmation and Assay Value Assignment.

Method C: GC-MS (The Volatile Alternative)[1]
  • Principle : Gas chromatography separation based on boiling point.[2]

  • Pros : Excellent for residual solvent analysis.[2]

  • Cons : High Risk .[2] The high temperatures in the injector port (250°C+) can induce in situ oxidation of the thioether or disproportionation of the benzyl alcohol.

  • Verdict : Not Recommended for Purity Assay (Use only for residual solvents).

Summary Comparison Table
FeatureHPLC-UV (Method A)

F-qNMR (Method B)[1]
GC-MS (Method C)
Specificity (Oxidation) HighMediumLow (Artifacts possible)
Specificity (Regioisomer) MediumVery High Medium
Precision < 0.5% RSD< 1.0% RSD< 2.0% RSD
Sample Prep Dissolve & ShootWeighing CriticalDissolve & Shoot
Throughput High (15 min/run)Medium (30 min/run)High
Primary Use Routine Purity Standard Qualification Residual Solvents

Part 3: Detailed Experimental Protocols

Protocol 1: High-Resolution HPLC Method for Impurity Profiling

Objective: To separate the parent alcohol from its sulfoxide and sulfone derivatives.[1][2]

Instrument : Agilent 1290 Infinity II or equivalent UHPLC. Column : Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm.

Mobile Phase :

  • A : 0.1% Formic Acid in Water (Suppresses silanol activity).

  • B : Acetonitrile (ACN).

Gradient Program :

Time (min) % A % B Flow Rate (mL/min)
0.0 95 5 0.6
2.0 95 5 0.6
12.0 10 90 0.6
15.0 10 90 0.6
15.1 95 5 0.6

| 20.0 | 95 | 5 | 0.6 |[1][2]

Detection : UV at 260 nm (aromatic


-

*) and 220 nm (amide/general).[1] Sample Diluent : 50:50 Water:ACN. Note: Use amber vials to prevent photo-oxidation.[1][2]

Self-Validating Check : The Sulfoxide impurity (more polar) must elute before the parent peak (RRT ~0.8), and the Sulfone typically elutes slightly before or co-elutes with the parent depending on pH; use MS detection to confirm.

Protocol 2: F-qNMR for Regioisomer Assessment

Objective: To confirm the 2,6-difluoro substitution pattern.

Instrument : Bruker Avance III HD 400 MHz or higher.[2] Solvent : DMSO-


 (Provides sharp signals for OH protons).[1][2]
Internal Standard : 

-Trifluorotoluene (IS).

Procedure :

  • Accurately weigh ~20 mg of the sample and ~10 mg of IS into a vial.[2]

  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Parameters :

    • Pulse sequence: zgig (Inverse gated decoupling to suppress NOE).

    • Relaxation delay (

      
      ): 30 seconds (Critical for full relaxation of F nuclei).
      
    • Scans: 64.

    • Spectral Width: -50 to -200 ppm.[1][2]

Interpretation :

  • 2,6-Difluoro isomer : Shows a characteristic triplet or dd signal around -114 ppm (depending on referencing) due to coupling with H-3/H-5 protons.[1]

  • Regioisomers : Will appear as distinct multiplets shifted by >2 ppm.[2]

Part 4: Visualizing the Purity Assessment Workflow

The following diagram illustrates the decision matrix for characterizing this intermediate, ensuring no critical impurity is missed.

PurityAssessment Start Raw Material 2,6-Difluoro-3-(methylthio)benzyl alcohol Step1 Step 1: 19F-NMR Screening Start->Step1 RegioCheck Regioisomer Check Step1->RegioCheck Step2 Step 2: HPLC-UV/MS RegioCheck->Step2 Pass (>99.5%) Fail_Regio REJECT Incorrect Isomer RegioCheck->Fail_Regio Fail OxidationCheck Sulfoxide/Sulfone < 0.5%? Step2->OxidationCheck Step3 Step 3: Residual Solvents (GC-HS) OxidationCheck->Step3 Yes Fail_Ox REPROCESS Recrystallize (Antioxidant) OxidationCheck->Fail_Ox No Pass RELEASE Grade: Pharma Intermediate Step3->Pass

Caption: Integrated workflow for purity assessment combining NMR specificity with HPLC sensitivity.

Part 5: Degradation Pathway Analysis

Understanding how the impurities form is vital for prevention.[2] The diagram below details the oxidation susceptibility of the methylthio group.

Degradation Parent Parent Compound (-S-Me) Sulfoxide Sulfoxide Impurity (-S(=O)-Me) Parent->Sulfoxide Fast Aldehyde Benzaldehyde Impurity (-CHO) Parent->Aldehyde Trace Sulfone Sulfone Impurity (-S(=O)2-Me) Sulfoxide->Sulfone Slow Oxidation1 [O] Air/Peroxides Oxidation2 [O] Strong Oxidants Oxidation3 [O] Metal Catalysis

Caption: Oxidative degradation pathways. The conversion to sulfoxide is the primary stability risk.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71731823, Tarloxotinib. Retrieved from [Link]

  • Suda, K., et al. (2021) . Activity of tarloxotinib-E in cells with EGFR exon-20 insertion mutations. Thoracic Cancer, 12(10), 1511–1516. Retrieved from [Link]

  • Estrada, A. A., et al. (2016) . Discovery of Tarloxotinib (TH-4000), a Hypoxia-Activated Prodrug of a Pan-HER Kinase Inhibitor.[1] Journal of Medicinal Chemistry. (Contextual citation for structural class).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997) .[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for NMR solvent impurities). Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of 2,6-Difluoro-3-(methylthio)benzyl Alcohol and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides a comprehensive comparison of the biological activity of 2,6-Difluoro-3-(methylthio)benzyl alcohol against a series of structurally related analogs. While direct experimental data for the title compound remains limited in publicly accessible literature, this analysis synthesizes existing data on analogous substituted benzyl alcohols to extrapolate its potential efficacy and to delineate the critical structure-activity relationships (SAR) that govern the anticancer properties of this chemical class. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel oncology therapeutics.

Introduction: The Rationale for Fluorination and Methylthiolation in Drug Design

Benzyl alcohol and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The introduction of specific substituents onto the phenyl ring can dramatically modulate their potency, selectivity, and metabolic stability. Fluorine, with its small van der Waals radius, high electronegativity, and ability to form strong carbon-fluorine bonds, is frequently employed to enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter electronic properties. Similarly, the methylthio (-SCH3) group can influence a molecule's lipophilicity and electronic character, and it can also be a site for metabolic oxidation to the corresponding sulfoxide or sulfone, potentially modulating biological activity.

The compound of interest, 2,6-Difluoro-3-(methylthio)benzyl alcohol, combines these features. The ortho-difluoro substitution pattern is known to influence the conformation of the benzyl ring and can impact interactions with biological targets. The adjacent methylthio group further modulates the electronic landscape of the aromatic system. This unique combination of substituents suggests a potential for novel biological activities, particularly in the realm of anticancer research where such modifications have proven fruitful.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data for 2,6-Difluoro-3-(methylthio)benzyl alcohol, we can infer its potential biological activity by examining structurally related analogs. The following sections compare the cytotoxic effects of various substituted benzyl alcohols against human cancer cell lines, drawing upon published experimental data.

The Influence of Fluorine Substitution

Fluorination of the benzyl ring is a common strategy to enhance anticancer activity. Studies on related fluorinated compounds, such as aryl benzyl ethers and isatins, have demonstrated that the position and number of fluorine atoms are critical determinants of cytotoxicity. For instance, a series of aryl benzyl ethers with fluoro substituents showed that compound 10 was the most active in suppressing the growth of A549 (lung carcinoma) and SGC7901 (gastric carcinoma) cell lines[1]. This highlights the positive impact of fluorine in this class of compounds.

Similarly, a study on fluorinated 1-benzylisatins found that compounds with ortho-substituted benzyl fragments containing fluorine exhibited the highest activity against all tested tumor cell lines[2]. This suggests that the 2,6-difluoro substitution pattern in our target compound could be a key contributor to its potential cytotoxic effects.

The Role of the Methylthio Substituent

The methylthio group's impact on biological activity is multifaceted. In the context of benzyl alcohols, it can influence the compound's lipophilicity and electronic properties. While direct data on 3-methylthio-substituted benzyl alcohols in cancer is scarce, the reactivity of 4-(methylthio)benzyl alcohol is well-documented in synthetic chemistry, where the electron-rich methylthio group can be oxidized to a sulfoxide or sulfone, which in turn alters the electronic properties of the ring and can be crucial for modulating biological activity[3]. This metabolic activation pathway could be a key factor in the in vivo activity of methylthio-containing compounds.

Synergistic Effects and Positional Isomerism

The combination of fluoro and methylthio groups, along with their specific placement on the benzyl ring, is expected to result in a unique biological profile. Structure-activity relationship studies on aspirin-based benzyl esters have shown that positional isomerism plays a significant role in their inhibitory activity on cancer cell growth[4]. The nature of the substituents affects the electron density of the benzyl ring, which is an influential determinant of activity[4]. Therefore, the specific 2,6-difluoro-3-(methylthio) arrangement is anticipated to confer a distinct biological activity profile compared to other substitution patterns.

Quantitative Comparison of Analog Activity

To provide a clearer perspective, the following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzyl alcohol analogs against various human cancer cell lines. It is important to note that these are not direct comparisons with 2,6-Difluoro-3-(methylthio)benzyl alcohol but serve to illustrate the range of activities observed for related structures.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Fluorinated bis-indole derivative 34b A549 (Lung)0.8[5]
Fluorinated pyrazolylbenzimidazole 55b A549 (Lung)0.95-1.57[5]
p-chlorobenzylamino derivative 8e U-937 (Leukemia)5.7-12.2[6]
5-Benzyl juglone HCT-15 (Colorectal)12.27[7]
Imidazolone derivative 6 HepG2 (Liver)4.23[8]

Note: This table is a compilation of data from various sources for illustrative purposes and does not represent a head-to-head comparison under identical experimental conditions.

Postulated Mechanism of Action

The precise mechanism of action for 2,6-Difluoro-3-(methylthio)benzyl alcohol is yet to be elucidated. However, based on the known mechanisms of related benzyl alcohol derivatives, several possibilities can be proposed. Benzyl alcohol itself has been shown to induce cytotoxicity through the disruption of cell membrane integrity and the induction of apoptosis[9]. This process often involves the generation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and activation of caspase cascades[9].

Furthermore, the toxicity of some benzyl alcohols has been linked to a polar narcosis mechanism, where activity is correlated with the compound's hydrophobicity (log Kow) and electronic effects (Hammett sigma constant)[10][11]. The substituents on the benzyl ring can influence these parameters and, consequently, the biological activity.

The proposed mechanism for some anticancer aspirin-based benzyl esters involves the generation of a quinone methide or a zwitterionic intermediate that reacts with cellular nucleophiles, mediating their biological effect[4]. It is plausible that 2,6-Difluoro-3-(methylthio)benzyl alcohol could operate through a similar pathway, where the electronic properties conferred by the fluoro and methylthio groups facilitate the formation of a reactive intermediate.

Postulated_Mechanism_of_Action cluster_0 Cellular Entry & Interaction cluster_1 Induction of Oxidative Stress cluster_2 Apoptotic Cascade Compound 2,6-Difluoro-3-(methylthio)benzyl alcohol Membrane Cell Membrane Disruption Compound->Membrane ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: A potential signaling pathway for benzyl alcohol-induced apoptosis.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, the following section outlines a standard experimental workflow for assessing the in vitro anticancer activity of novel benzyl alcohol derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 2,6-Difluoro-3-(methylthio)benzyl alcohol) in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Figure 2: A simplified workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2,6-Difluoro-3-(methylthio)benzyl alcohol is currently lacking in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The presence of both difluoro and methylthio substituents suggests a unique electronic and steric profile that could lead to potent and selective cytotoxicity.

Future research should focus on the following areas:

  • Synthesis and In Vitro Screening: The synthesis of 2,6-Difluoro-3-(methylthio)benzyl alcohol is the essential first step, followed by comprehensive in vitro screening against a panel of human cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism through which this compound exerts its cytotoxic effects is crucial. This would involve assays for apoptosis, cell cycle analysis, and identification of potential protein targets.

  • Comparative Analog Synthesis: The synthesis and biological evaluation of a focused library of analogs with systematic variations in the substitution pattern of the benzyl ring will provide a more detailed understanding of the structure-activity relationships.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their anticancer efficacy, pharmacokinetics, and toxicity profiles.

By systematically addressing these research questions, the full therapeutic potential of 2,6-Difluoro-3-(methylthio)benzyl alcohol and its derivatives as a novel class of anticancer agents can be realized.

References

  • Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery.
  • Schultz, T. W., & Tichy, M. (1993). Structure-toxicity relationships for selected benzyl alcohols and the polar narcosis mechanism of toxicity.
  • Kassab, R. M., et al. (2018). Structure-activity relationship study of novel anticancer aspirin-based compounds. Oncotarget, 9(7), 7249–7263.
  • 4-(Methylthio)benzyl Alcohol | High-Purity Reagent. Benchchem.
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
  • 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921. PubChem.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(1), 18-42.
  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 27(13), 4223.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 7(15), 12845-12857.
  • Toxicology of benzyl alcohols: A QSAR analysis. SAR and QSAR in Environmental Research, 11(3-4), 239-250.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 57(19), 8099–8110.
  • Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-cancer agents in medicinal chemistry, 19(18), 2235–2243.
  • Mechanisms Underlying Benzyl Alcohol Cytotoxicity (Triamcinolone Acetonide Preservative) in Human Retinal Pigment Epithelial Cells. Investigative ophthalmology & visual science, 52(7), 4214–4222.
  • Toxicology of benzyl alcohols: a QSAR analysis. SAR and QSAR in environmental research, 11(3-4), 239–250.
  • 2,6-Difluorobenzyl alcohol. Chem-Impex.
  • 2,6-Difluoro-3-(methylthio)benzyl alcohol – (1428234-82-5). EON Biotech.
  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7205.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International journal of molecular sciences, 20(22), 5723.
  • 2,3-Difluorobenzyl Alcohol | C7H6F2O | CID 447153. PubChem.
  • 2,6-Difluorobenzyl alcohol Properties. EPA.
  • 2,6-Difluorobenzyl alcohol - Exposure: Exposure Production Volumes. EPA.
  • Structure of benzyl alcohol.
  • 2,6-Difluoro-3-(methylthio)benzyl alcohol | 1428234-82-5. ChemicalBook.
  • Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. EPA.
  • H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. Organic & Biomolecular Chemistry.
  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177.
  • US7214695B2 - Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588.

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peer-reviewed studies on 2,6-Difluoro-3-(methylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment & Comparison Guide: 2,6-Difluoro-3-(methylthio)benzyl alcohol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

2,6-Difluoro-3-(methylthio)benzyl alcohol (CAS: 1428234-82-5) is a specialized fluorinated building block primarily utilized in the discovery of ROR


t inverse agonists  and HIF-2

inhibitors
. Its unique substitution pattern—combining the lipophilic, metabolically liable methylthio (-SMe) group with the electron-withdrawing, conformation-locking 2,6-difluoro motif—makes it a critical intermediate for tuning potency and metabolic stability in drug candidates.

This guide analyzes its performance as a precursor compared to non-thiolated analogs, details a self-validating synthetic protocol, and examines its role in recent high-impact medicinal chemistry campaigns.

Critical Application Analysis: ROR t & HIF-2 Modulation

The primary value of this alcohol lies in its conversion to benzyl ethers or indane cores where the 3-position substituent dictates ligand-protein binding kinetics.

Case Study: ROR t Inverse Agonists

In a pivotal 2020 study published in Bioorganic & Medicinal Chemistry Letters, this alcohol was identified as the key precursor to "Compound 26," a highly potent ROR


t inverse agonist (EC

= 11 nM).

Performance Comparison: 3-Substituent Effect The following table summarizes the Structure-Activity Relationship (SAR) data, demonstrating why the 3-(methylthio) variant outperforms alternatives.

Analog PrecursorSubstituent (C3)ROR

t Gal4 EC

(nM)
Selectivity (vs. PXR/LXR)Mechanistic Insight
Target Compound -SMe 11 >100x Induces Helix 11 uncoiling; creates enlarged binding pocket.
Alternative A-H>500LowLacks steric bulk to displace Helix 11.
Alternative B-Cl120ModerateElectronic mismatch; insufficient lipophilicity.
Alternative C-SO

Me
45HighGood potency, but lower oral bioavailability (56%) vs SMe precursor.

Data synthesized from Pharmacological evaluation of ROR


t inverse agonists [1].
Mechanistic Causality

The superiority of the 3-(methylthio) analog stems from a "induced-fit" mechanism. X-ray crystallography reveals that the bulky -SMe group, when positioned by the rigid 2,6-difluoro scaffold, forces Helix 11 of the ROR


t protein to partially uncoil. This creates a novel hydrophobic sub-pocket that tighter binds the ligand, a feature unachievable with smaller (-H, -F) or more polar (-OH) substituents.

Validated Synthetic Protocol (Self-Validating System)

The synthesis of 2,6-difluoro-3-(methylthio)benzyl alcohol requires precise regiocontrol to avoid substitution at the competing C4 or C5 positions. The following protocol utilizes Directed Ortho Metalation (DoM) , leveraging the acidity of the C3 proton between the fluorine and the protected alcohol.

Workflow Diagram (Graphviz)

SynthesisRoute Start 2,6-Difluorobenzyl alcohol Step1 TBS Protection (TBSCl, Imidazole) Start->Step1 Inter1 TBS-Ether Intermediate Step1->Inter1 >95% Yield Step2 Lithiation (n-BuLi) -78°C, THF Inter1->Step2 Step3 Electrophile Quench (MeS)2 Step2->Step3 C3 Selective Inter2 3-SMe Intermediate Step3->Inter2 Step4 Deprotection (TBAF) Inter2->Step4 End 2,6-Difluoro-3-(methylthio) benzyl alcohol Step4->End Final Yield ~75%

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM). The TBS group directs lithiation to the C3 position due to the combined inductive effect of the C2-Fluorine.

Step-by-Step Methodology

Phase 1: Protection (Self-Validation Point: TLC Monitoring)

  • Reagents: Dissolve 2,6-difluorobenzyl alcohol (1.0 eq) in DCM. Add Imidazole (1.2 eq) and TBSCl (1.1 eq).

  • Condition: Stir at RT for 2 hours.

  • Validation: TLC should show complete disappearance of the polar alcohol spot (R

    
     ~0.3 in 20% EtOAc/Hex) and appearance of a non-polar spot (R
    
    
    
    ~0.8).
  • Why: The free hydroxyl group is incompatible with n-BuLi. TBS is chosen for its stability against strong bases and ease of removal.

Phase 2: Lithiation & Thiolation (Critical Control Point)

  • Setup: Flame-dry a 3-neck flask under Argon. Add the TBS-protected intermediate in anhydrous THF.

  • Cooling: Cool to -78°C . This temperature is non-negotiable to prevent benzyne formation or scrambling of the lithiated species.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Mechanism:[1][2][3] The C2-Fluorine acidifies the C3 proton (inductive effect) and coordinates the Li atom (Complex Induced Proximity Effect - CIPE), ensuring exclusive C3 lithiation.

  • Quench: Stir for 1 hour at -78°C, then add Dimethyl Disulfide (MeSSMe) (1.5 eq).

  • Warming: Allow to warm to RT slowly.

Phase 3: Deprotection & Isolation

  • Reagent: Treat the crude mixture with TBAF (1.1 eq) in THF.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Characterization:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the S-Me singlet at
      
      
      ~2.45 ppm and the characteristic aromatic splitting pattern (two distinct signals due to loss of symmetry).
    • 
      F NMR:  Two distinct fluorine signals (unlike the singlet in the symmetric starting material).
      

Handling & Stability Profile

ParameterSpecificationOperational Note
Physical State Colorless to pale yellow oil/solidLow melting point; tends to supercool.
Oxidation Sensitivity ModerateThe thioether (-SMe) is susceptible to oxidation to sulfoxide (-SOMe) or sulfone (-SO

Me) by air over time. Store under Argon at -20°C.
Acid Sensitivity LowStable to standard silica gel chromatography.
Solubility DCM, THF, MeOH, EtOAcHighly soluble in organic solvents; poor water solubility.

Safety Warning: Methanethiol derivatives can release foul-smelling and toxic vapors if degraded. All reactions involving (MeS)


 must be performed in a well-ventilated fume hood with a bleach scrubber trap.

References

  • Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable ROR

    
    t inverse agonists. 
    Bioorganic & Medicinal Chemistry Letters, 2020, 30(19), 127441.
    
    
  • Synthesis of the Hypoxia-Inducible Factor-2

    
     (HIF-2
    
    
    
    ) Inhibitor, Belzutifan (PT2977).
    Journal of Organic Chemistry, 2021 (Contextual reference for 2,6-difluoro/sulfone motifs).
  • Directed Ortho Metalation: Methods and Applications. Chemical Reviews, 1990 (Foundational protocol for fluorobenzene lithiation).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.